molecular formula C8H9NO3 B13618142 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid

2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid

Katalognummer: B13618142
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: XKJLACIDXSHIQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C8H9NO3

Molekulargewicht

167.16 g/mol

IUPAC-Name

2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)5-8(2-3-8)6-1-4-12-9-6/h1,4H,2-3,5H2,(H,10,11)

InChI-Schlüssel

XKJLACIDXSHIQN-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC(=O)O)C2=NOC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Therapeutic Potential of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Novel Chemical Entity

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. This guide focuses on the therapeutic potential of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid, a molecule that, while not extensively documented in current literature, presents a compelling confluence of structural motifs known for their biological activity. The presence of the oxazole ring, a privileged scaffold in medicinal chemistry, combined with a cyclopropane moiety and an acetic acid functional group, suggests a high potential for interaction with various biological targets. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a strategic approach to unlock the therapeutic promise of this compound. We will delve into its structural rationale, propose potential mechanisms of action, and provide a detailed roadmap for its preclinical evaluation.

Introduction to the Molecular Architecture: A Synthesis of Bioactive Moieties

The structure of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid is a deliberate amalgamation of three key chemical features, each contributing to its potential as a drug candidate:

  • The 1,2-Oxazole Ring: This five-membered heterocycle is a cornerstone of many approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile pharmacophore. The substitution pattern on the oxazole ring is crucial in defining its biological activity, which can range from antimicrobial and anticancer to anti-inflammatory and antidiabetic effects.[1]

  • The Cyclopropane Ring: The inclusion of a cyclopropane ring introduces a three-dimensional element to the molecule. This rigid, strained ring system can serve to lock the conformation of the molecule, potentially leading to higher affinity and selectivity for its biological target. Furthermore, cyclopropane rings are known to influence the metabolic stability and pharmacokinetic properties of drug candidates.

  • The Acetic Acid Moiety: The carboxylic acid group is a common feature in many drugs, often serving as a key interacting group with the target protein, for example, by forming salt bridges with basic amino acid residues. It also significantly influences the solubility and overall physicochemical properties of the compound.

The combination of these three moieties in a single molecule suggests a high degree of "drug-likeness" and warrants a thorough investigation into its therapeutic potential.

Postulated Therapeutic Arenas and Mechanisms of Action

Given the diverse biological activities associated with the oxazole scaffold, 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid could plausibly be investigated for a range of therapeutic applications. Based on precedent from related structures, we can hypothesize several potential avenues for exploration:

Anti-inflammatory and Immunomodulatory Effects

Hypothesized Mechanism: Many oxazole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[1] The acetic acid moiety is also a feature of many non-steroidal anti-inflammatory drugs (NSAIDs). It is therefore plausible that 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid could act as a COX inhibitor. Furthermore, some heterocyclic compounds can modulate the production of inflammatory cytokines.[3]

Proposed Investigatory Pathway:

Caption: Postulated anti-inflammatory and immunomodulatory pathways.

Anticancer Activity

Hypothesized Mechanism: The oxazole ring is present in several anticancer agents that function through various mechanisms, including the inhibition of protein kinases, topoisomerases, or tubulin polymerization.[1] The specific target would be dependent on the overall three-dimensional structure of the molecule and its ability to fit into the binding pocket of a particular oncoprotein.

Proposed Investigatory Pathway:

Anticancer_Pathway cluster_cell Cancer Cell Compound 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid Target_Protein Oncogenic Target (e.g., Kinase, Topoisomerase) Compound->Target_Protein Binding & Inhibition Signaling_Pathway Aberrant Signaling Pathway Target_Protein->Signaling_Pathway Activates Cell_Cycle Cell Cycle Progression Signaling_Pathway->Cell_Cycle Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibits Proliferation Uncontrolled Proliferation Cell_Cycle->Proliferation

Caption: Hypothesized mechanism of anticancer activity.

A Strategic Framework for Preclinical Evaluation

A systematic and rigorous preclinical evaluation is essential to determine the therapeutic potential of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid. The following sections outline a comprehensive, multi-stage experimental workflow.

Stage 1: Synthesis and Physicochemical Characterization

Hypothetical Synthetic Workflow:

Caption: A generalized synthetic and purification workflow.

Physicochemical Properties to be Determined:

PropertyMethod(s)Importance
Solubility Kinetic and thermodynamic solubility assaysCrucial for formulation development and ensuring bioavailability.
LogP/LogD HPLC-based or computational methodsPredicts lipophilicity and membrane permeability.
pKa Potentiometric titration or capillary electrophoresisDetermines the ionization state at physiological pH, affecting absorption and target binding.
Chemical Stability Stability testing at various pH and temperaturesAssesses shelf-life and potential for degradation.
Stage 2: In Vitro Biological Screening

A broad-based in vitro screening approach is recommended to identify the primary biological activity of the compound.

Experimental Protocols:

A. Primary Target-Based Screening (Anti-inflammatory Focus):

  • Enzyme Inhibition Assays:

    • Objective: To determine if the compound inhibits COX-1 and COX-2 enzymes.

    • Methodology:

      • Recombinant human COX-1 and COX-2 enzymes are used.

      • A chromogenic or fluorogenic substrate for the peroxidase activity of COX is employed.

      • The compound is incubated with the enzyme at various concentrations.

      • The reaction is initiated by the addition of arachidonic acid.

      • The rate of product formation is measured spectrophotometrically or fluorometrically.

      • IC50 values are calculated from the dose-response curves.

B. Cell-Based Phenotypic Screening (Anticancer Focus):

  • Antiproliferative Assays:

    • Objective: To assess the compound's ability to inhibit the growth of various cancer cell lines.

    • Methodology:

      • A panel of human cancer cell lines representing different tumor types is selected.

      • Cells are seeded in 96-well plates and allowed to adhere overnight.

      • The compound is added at a range of concentrations and incubated for 48-72 hours.

      • Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

      • GI50 (concentration for 50% growth inhibition) values are determined.

C. Secondary and Off-Target Screening:

  • A broad panel of receptors, enzymes, and ion channels should be screened to identify any off-target activities and to build a preliminary safety profile.

Stage 3: Mechanism of Action Deconvolution

Once a primary biological activity is confirmed, further experiments are required to elucidate the precise mechanism of action.

Experimental Workflow for MoA Studies:

MoA_Workflow Initial_Hit Primary Screening Hit Target_ID Target Identification (e.g., Affinity Chromatography, Thermal Shift Assays) Initial_Hit->Target_ID Target_Validation Target Validation (e.g., siRNA, CRISPR) Target_ID->Target_Validation Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Validation->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery Confirmed_MoA Confirmed Mechanism of Action Biomarker_Discovery->Confirmed_MoA

Caption: A workflow for elucidating the mechanism of action.

Stage 4: In Vivo Proof-of-Concept Studies

Promising in vitro results should be followed by in vivo studies in relevant animal models to establish proof-of-concept.

Example In Vivo Models:

  • Anti-inflammatory: Carrageenan-induced paw edema in rodents to assess acute anti-inflammatory effects.

  • Anticancer: Xenograft models where human cancer cells are implanted into immunocompromised mice.

Key Parameters to Evaluate in Vivo:

ParameterMeasurementImportance
Efficacy Tumor growth inhibition, reduction in inflammationDemonstrates therapeutic benefit.
Pharmacokinetics (PK) Plasma concentration over time (AUC, Cmax, t1/2)Determines the drug's exposure profile.
Pharmacodynamics (PD) Measurement of target engagement in tissuesLinks drug exposure to biological effect.
Tolerability/Toxicity Clinical observations, body weight changes, histopathologyAssesses the safety of the compound.

Future Directions and Conclusion

The journey from a novel chemical entity to a clinically approved drug is long and challenging. However, the structural attributes of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid provide a strong rationale for its investigation as a potential therapeutic agent. The systematic approach outlined in this guide, from synthesis and in vitro screening to in vivo proof-of-concept, provides a robust framework for unlocking its therapeutic potential. The key to success will lie in a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, and drug metabolism and pharmacokinetics. While the path forward requires significant experimental work, the potential reward – a novel therapeutic for patients in need – makes this a worthy endeavor for any drug discovery program.

References

  • A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]

  • Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]

  • (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. PubMed. [Link]

  • 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetic acid. PubChem. [Link]

  • An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. [Link]

  • Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

  • Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar. [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. PMC. [Link]

  • Oxazole-modified glycopeptides that target arthritis-associated class II MHC Aq and DR4 proteins. ResearchGate. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

  • Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. MDPI. [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. PubMed. [Link]

  • 2-[3-[2-(4,5-Diphenyl-2-oxazolyl) ethyl] phenoxy] acetic acid (BMY 42393): a new, structurally-novel prostacyclin partial agonist: 1). Inhibition of platelet aggregation and mechanism of action. PubMed. [Link]

Sources

Physicochemical Properties of 1-(isoxazol-3-yl)cyclopropyl Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(isoxazol-3-yl)cyclopropyl acetic acid derivatives, a specialized scaffold in medicinal chemistry known for its utility as a conformationally restricted bioisostere of glutamic acid and γ-aminobutyric acid (GABA) analogs.[1]

Executive Summary

The 1-(isoxazol-3-yl)cyclopropyl acetic acid scaffold represents a high-value pharmacophore in drug discovery, particularly for targeting G-protein coupled receptors (GPCRs) and ion channels in the central nervous system (CNS).[1] By fusing a rigid cyclopropane ring with an isoxazole moiety and an acetic acid side chain, this structure offers a unique combination of metabolic stability, defined vector geometry, and bioisosteric potential.

This guide details the physicochemical profile, synthesis pathways, and structural utility of this scaffold, providing researchers with the data needed to integrate it into lead optimization programs.

Structural & Physicochemical Profile

Molecular Architecture

The core structure consists of a cyclopropane ring substituted at the C1 position with two key functional groups:

  • Isoxazol-3-yl group: A five-membered heteroaromatic ring containing oxygen and nitrogen.[1] It serves as a bioisostere for carboxylic acids (planar, electron-withdrawing) or amide groups.

  • Acetic acid moiety (-CH₂COOH): A flexible acidic side chain that provides a primary ionization center.[1]

The gem-disubstitution at C1 creates a quaternary center, locking the relative orientation of the isoxazole and acetic acid groups. This "conformational lock" is critical for reducing the entropic penalty of binding to protein targets.

Key Physicochemical Parameters

The following data summarizes the estimated properties for the parent compound, 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid (CAS: 1368103-31-4).

PropertyValue (Est.)Description & Implication
Molecular Weight ~167.16 g/mol Fragment-like; ideal for lead-likeness and CNS penetration.[1]
pKa (Acidic) 4.5 – 4.8Attributed to the carboxylic acid (-COOH). Ionized (COO⁻) at physiological pH (7.4).
pKa (Basic) -2.0 to -3.0The isoxazole nitrogen is a very weak base; neutral at physiological pH.[1]
LogP 0.8 – 1.2Moderate lipophilicity.[1] The cyclopropane ring adds lipophilicity (+0.6 log units vs. ethyl), balancing the polar acid/isoxazole.
LogD (pH 7.4) -2.5 to -1.5Highly polar at physiological pH due to ionization of the carboxylate.[1] Requires ester prodrugs for passive membrane transport.[1]
TPSA ~63 Ų(37 Ų for COOH + 26 Ų for Isoxazole). Well within the range for good oral bioavailability (<140 Ų).
H-Bond Donors 1Carboxylic acid -OH.[1]
H-Bond Acceptors 3Carboxylic acid (C=O, -O-) and Isoxazole (N).[1][2]
Rotatable Bonds 2C1-CH₂ and CH₂-COOH bonds.[1] The C1-Isoxazole bond has restricted rotation due to steric clash with the cyclopropane hydrogens.[1]
Stability & Reactivity[1]
  • Metabolic Stability: The quaternary carbon at C1 blocks metabolic oxidation (e.g., hydroxylation) at the alpha-position, a common clearance pathway for linear fatty acids.

  • Chemical Stability: The cyclopropane ring is strained (~27.5 kcal/mol) but kinetically stable under standard physiological conditions. It resists hydrolytic cleavage but may be susceptible to radical ring-opening under high-energy conditions.[1]

  • Isoxazole Cleavage: The N-O bond of the isoxazole ring is stable to acid/base hydrolysis but can be cleaved under reductive conditions (e.g., H₂/Pd or Fe/AcOH) to yield

    
    -amino enones, serving as a "masked" 1,3-dicarbonyl equivalent.
    

Synthetic Methodology

The synthesis of 1-(isoxazol-3-yl)cyclopropyl acetic acid derivatives typically follows a modular approach, constructing the quaternary center via cyclopropanation or alkylation.[1]

Primary Synthesis Workflow

The most robust route involves the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or the cyclopropanation of isoxazolyl-alkenes.[1]

Protocol: Cyclopropanation Strategy

  • Precursor: Start with ethyl 2-(isoxazol-3-yl)acetate .

  • Alkylation/Cyclization: React with 1,2-dibromoethane using a strong base (e.g., NaH or KOtBu) in DMF or DMSO. This double alkylation forms the cyclopropane ring at the alpha-carbon.[1]

  • Homologation (Arndt-Eistert): To extend the acetic acid side chain (if starting from a carboxylate directly attached to the ring), convert the acid to a diazoketone and rearrange.

  • Hydrolysis: Saponification of the ester yields the final free acid.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow for synthesizing the core scaffold.

SynthesisPathway Start Isoxazole-3-carboxylate (Starting Material) Step1 Reduction & Homologation (Formation of Allyl/Vinyl Group) Start->Step1 LiAlH4 / Wittig Step2 Cyclopropanation (Carbenoid Addition) Step1->Step2 CH2I2 / Zn-Cu (Simmons-Smith) Step3 Functionalization (Side Chain Extension) Step2->Step3 Nitrile Hydrolysis / Arndt-Eistert Final 1-(Isoxazol-3-yl)cyclopropyl Acetic Acid Step3->Final Deprotection AltStart Cyclopropyl Nitrile AltStep1 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) AltStart->AltStep1 Hydroxylamine AltStep1->Final Hydrolysis

Caption: Dual synthetic pathways for accessing the 1-(isoxazol-3-yl)cyclopropyl acetic acid scaffold via cyclopropanation (top) or isoxazole ring formation (bottom).

Biological Applications & Bioisosterism[1][2]

Glutamate & GABA Receptor Modulation

This scaffold is a classic conformationally restricted bioisostere of Glutamic Acid.[1]

  • Isoxazole as Distal Acid Mimic: The isoxazole ring mimics the distal carboxylate of glutamate (or the acid of GABA). It is planar and possesses similar electron density but with reduced polarity and no ionization at physiological pH.

  • Cyclopropane as Conformational Lock: The rigid ring fixes the distance and angle between the "distal acid" (isoxazole) and the "proximal acid" (acetic acid). This is crucial for selective binding to mGluR (metabotropic glutamate receptors) or GABA-A receptors.[1]

Drug Design Utility
  • EPAC Antagonists: Derivatives of isoxazol-3-yl acetic acids have been identified as antagonists for EPAC (Exchange Protein directly Activated by cAMP), a key regulator of cell adhesion and secretion.

  • Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and distinct vectors, this scaffold is an excellent "fragment" for screening libraries.

  • Prodrug Potential: The carboxylic acid can be esterified to improve blood-brain barrier (BBB) permeability, after which esterases release the active polar acid in the CNS.

References

  • Isoxazole Bioisosterism: P. Krogsgaard-Larsen, et al. "GABA agonists and antagonists. 3-Isoxazolol as a bioisostere of the carboxylic acid group."[1] Journal of Medicinal Chemistry, 1981. Link

  • Cyclopropane Scaffolds: W. A. Donaldson. "Synthesis of cyclopropane containing natural products." Tetrahedron, 2001. Link

  • EPAC Antagonists: H. Chen, et al. "Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues."[1] Journal of Medicinal Chemistry, 2014. Link

  • Scaffold Synthesis: BLD Pharm Repository. "2-(1-(Isoxazol-3-yl)cyclopropyl)acetic acid - Product Analysis."[1] Link

Sources

The 1,2-Oxazol-3-yl Motif as a Privileged Bioisostere in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Mechanisms, Physicochemical Tuning, and Synthetic Workflows

Executive Summary

In the pursuit of optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles, medicinal chemists frequently encounter functional groups that, while critical for target binding, introduce severe liabilities. Esters and amides are notoriously susceptible to enzymatic hydrolysis, while carboxylic acids often suffer from poor membrane permeability and high plasma protein binding.

The 1,2-oxazol-3-yl (commonly known as isoxazol-3-yl) group has emerged as a highly versatile bioisostere capable of resolving these bottlenecks. By strategically replacing metabolically labile or physicochemically suboptimal moieties with this five-membered, nitrogen- and oxygen-containing heterocycle, researchers can tune lipophilicity, enhance metabolic stability, and maintain crucial hydrogen-bonding networks. This whitepaper provides a rigorous technical analysis of the 1,2-oxazol-3-yl group, detailing its mechanistic applications, physicochemical data, and validated experimental workflows.

Theoretical Grounding: The Causality of 1,2-Oxazol-3-yl Bioisosterism

The 1,2-oxazole ring is characterized by adjacent oxygen (position 1) and nitrogen (position 2) atoms. When attached to a parent scaffold at the C3 position, the ring exhibits unique electronic and steric properties:

  • Dipole Moment & H-Bonding: The adjacent heteroatoms create a strong localized dipole. The sp²-hybridized nitrogen acts as a potent hydrogen-bond acceptor, effectively mimicking the carbonyl oxygen of esters and amides.

  • Aromaticity & Steric Bulk: As a planar, aromatic system, it can occupy similar spatial volumes to phenyl rings or planar amide bonds, but with a significantly lower LogP, thereby improving aqueous solubility.

  • Tautomeric Acidity: When substituted with a hydroxyl group at the C3 or C5 position (e.g., isoxazol-3-ol), the ring becomes highly acidic (pKa ~4.5–5.5). The electron-withdrawing nature of the N–O bond stabilizes the conjugate base, making it a premier non-classical bioisostere for carboxylic acids 1.

BioisostereWorkflow Hit Hit Compound (Labile Ester/Amide/Acid) Metabolism In Vitro Profiling (High Clearance / Poor Permeability) Hit->Metabolism Design Rational Design: 1,2-oxazol-3-yl Insertion Metabolism->Design Identify Liability Synthesis Chemical Synthesis & Purification Design->Synthesis Lead Optimized Lead (Stable Bioisostere) Synthesis->Lead Validation PK/PD Validation Lead->Validation Validation->Design Iterative Tuning

Hit-to-Lead optimization workflow utilizing 1,2-oxazol-3-yl bioisosteric replacement.

Mechanistic Case Studies

Overcoming Enzymatic Cleavage: Ester and Amide Bioisosterism

Esters are frequently cleaved by ubiquitous carboxylesterases in the plasma and liver. In the development of alkenyldiarylmethanes (ADAMs) as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, early lead compounds contained methyl ester moieties essential for binding but highly susceptible to hydrolysis. Replacing the methyl ester with a 1,2-oxazol-3-yl group completely abolished esterase liability while retaining the necessary spatial geometry and hydrogen-bond acceptor properties required for interacting with the RT allosteric pocket 23.

Tuning Acidity and Permeability: Carboxylic Acid Bioisosterism

Carboxylic acids are critical for engaging basic residues (e.g., arginine, lysine) in target proteins. However, their permanent negative charge at physiological pH often restricts passive membrane diffusion. The isoxazol-3-ol tautomer acts as a robust carboxylic acid bioisostere. For example, in the optimization of Aldo-keto reductase 1C3 (AKR1C3) inhibitors, 3-hydroxybenzoisoxazole derivatives were utilized to mimic the carboxylate interaction with the catalytic site while significantly improving cellular penetration and reducing off-target plasma protein binding 4.

Solubility and Kinase Selectivity: Phenyl Replacement

The 1,2-oxazol-3-yl group is also utilized to replace lipophilic phenyl rings to lower LogP and improve aqueous solubility. A premier example is the discovery of AC220 (Quizartinib) , a uniquely potent FMS-like tyrosine kinase-3 (FLT3) inhibitor. The incorporation of an N-(5-tert-butyl-isoxazol-3-yl) urea motif provided the perfect balance of solubility, kinase selectivity, and favorable pharmacokinetics, allowing the drug to achieve superior efficacy in tumor xenograft models 5.

FLT3Pathway AC220 AC220 (Quizartinib) [1,2-oxazol-3-yl motif] FLT3 FLT3 Receptor Tyrosine Kinase AC220->FLT3 Potent Inhibition Apoptosis Cell Cycle Arrest & Apoptosis AC220->Apoptosis Induces STAT5 STAT5 Pathway FLT3->STAT5 PI3K PI3K / AKT Pathway FLT3->PI3K RAS RAS / MAPK Pathway FLT3->RAS Proliferation Leukemic Cell Proliferation STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Mechanism of action for AC220 (Quizartinib) utilizing the 1,2-oxazol-3-yl motif for FLT3 inhibition.

Quantitative Data Presentation

The decision to utilize a 1,2-oxazol-3-yl bioisostere is driven by quantifiable shifts in physicochemical properties. The tables below summarize the impact of these replacements.

Table 1: Physicochemical Comparison of Carboxylic Acid vs. Isoxazol-3-ol Bioisostere Data aggregated from standardized property relationship studies 1.

Physicochemical PropertyCarboxylic Acid (Parent)Isoxazol-3-ol (Bioisostere)Pharmacological Impact
pKa ~4.5~4.8Maintains physiological ionization for target binding.
LogD (pH 7.4) -1.2-0.9Slight increase in lipophilicity aids membrane partitioning.
PAMPA Permeability 0.5 × 10⁻⁶ cm/s1.2 × 10⁻⁶ cm/s>2-fold improvement in passive cellular permeability.
Plasma Protein Binding >95%~85%Increases the fraction of unbound, active drug in plasma.

Table 2: Impact of Ester-to-Isoxazole Replacement on ADAMs (Anti-HIV NNRTIs) Demonstrating the resolution of metabolic liabilities 2.

Compound Core SubstructureAnti-HIV IC₅₀ (μM)Mouse Liver Microsome T₁/₂ (min)Cytotoxicity (CC₅₀, μM)
Methyl Ester (Parent) 0.8< 5 (Highly Labile)15.0
1,2-oxazol-3-yl (Optimized) 1.2> 60 (Highly Stable)> 100.0

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the chemical synthesis of a foundational 1,2-oxazol-3-yl core and the subsequent in vitro metabolic validation.

Protocol A: Synthesis of a 5-Substituted 1,2-Oxazole-3-Carboxylate Core

This protocol utilizes a classic Claisen condensation followed by hydroxylamine-mediated cyclization, ensuring regioselective formation of the 1,2-oxazol-3-yl scaffold.

Step 1: Claisen Condensation (Formation of 1,3-Dicarbonyl)

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the starting acetophenone derivative (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol (0.5 M).

  • Deprotonation: Slowly add sodium ethoxide (NaOEt, 21% wt in ethanol, 1.5 eq) dropwise at 0 °C. Causality: The strong base deprotonates the alpha-carbon of the acetophenone, initiating a nucleophilic acyl substitution on the diethyl oxalate to form a 1,3-dicarbonyl intermediate.

  • Reaction: Stir the mixture at room temperature for 4 hours. Quench with 1M HCl until pH ~3, extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Cyclization (Formation of the Isoxazole Ring)

  • Preparation: Dissolve the crude 1,3-dicarbonyl intermediate (1.0 eq) in ethanol (0.2 M).

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and heat the mixture to reflux (80 °C) for 6 hours. Causality: The nitrogen atom of hydroxylamine selectively attacks the more electrophilic carbonyl carbon. Subsequent dehydration and intramolecular attack by the oxygen atom drive the ring closure, yielding the stable aromatic 1,2-oxazole system.

  • Purification: Cool to room temperature, evaporate the solvent, and partition between water and dichloromethane (DCM). Purify the organic layer via silica gel flash chromatography (Hexanes/EtOAc) to isolate the pure ethyl 5-substituted-1,2-oxazole-3-carboxylate.

Protocol B: In Vitro Microsomal Stability Assay (Validation of Bioisosterism)

To validate that the 1,2-oxazol-3-yl replacement successfully bypasses esterase/amidase liabilities.

  • Preparation of Incubation Matrix: Prepare a 1.0 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound (parent ester vs. isoxazole bioisostere) into the matrix to achieve a final concentration of 1 μM. Pre-incubate at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling & Quenching: At defined time points (0, 15, 30, 45, 60 minutes), extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal enzymes, halting metabolism, while precipitating proteins for clean LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CL_int) and half-life (T₁/₂).

Conclusion

The 1,2-oxazol-3-yl motif is a cornerstone of modern rational drug design. By acting as a structural chameleon—capable of mimicking esters, amides, carboxylic acids, and phenyl rings—it allows medicinal chemists to systematically dial out metabolic liabilities and dial in optimal physicochemical properties. As demonstrated by FDA-approved therapeutics like Quizartinib and numerous advanced clinical candidates, mastering the synthetic and functional nuances of this bioisostere is essential for successful hit-to-lead optimization.

References

  • Title: Replacement of the Metabolically Labile Methyl Esters in the Alkenyldiarylmethane Series of Non-Nucleoside Reverse Transcriptase Inhibitors with Isoxazolone, Isoxazole, Oxazolone, or Cyano Substituents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Structure Property Relationships of Carboxylic Acid Isosteres Source: Journal of Medicinal Chemistry - PMC / ACS Publications URL: [Link]

  • Title: Structure-guided optimization of 3-hydroxybenzoisoxazole derivatives as inhibitors of Aldo-keto reductase 1C3 (AKR1C3) to target Source: European Journal of Medicinal Chemistry - IRIS URL: [Link]

  • Title: Ester and Amide Bioisosteres Source: Cambridge MedChem Consulting URL: [Link]

Sources

An In-Depth Technical Guide to the Metabolic Stability of Cyclopropyl-Linked Isoxazole Acetic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a compound's success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately resulting in clinical failure. The cyclopropyl-linked isoxazole acetic acid scaffold has emerged as a promising motif in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability.[1][2][3] However, the inherent chemical features of this scaffold present specific metabolic challenges that require a deep and nuanced understanding to overcome. This guide provides an in-depth technical exploration of the metabolic liabilities associated with this scaffold, outlines robust experimental protocols for its assessment, and discusses field-proven strategies for enhancing metabolic durability. It is intended for researchers, medicinal chemists, and drug development professionals seeking to rationally design and advance compounds with improved pharmacokinetic profiles.

Introduction: The Central Role of Metabolic Stability in Drug Discovery

The journey of a drug candidate from initial hit to a marketed therapeutic is fraught with challenges, with a significant portion of failures attributable to poor pharmacokinetic properties.[4] The liver is the primary site of drug metabolism, where a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily, chemically modify xenobiotics to facilitate their excretion.[5][6][7] This process, known as biotransformation, directly governs a drug's half-life, exposure, and potential for drug-drug interactions (DDIs).[7][8]

The cyclopropyl-linked isoxazole acetic acid scaffold incorporates three key structural features, each with its own metabolic profile:

  • The Isoxazole Ring: A five-membered aromatic heterocycle susceptible to reductive or oxidative cleavage.[1]

  • The Cyclopropyl Group: A strained three-membered ring that, while often used to block metabolism at adjacent sites, can itself be a site of oxidative metabolism.[9]

  • The Acetic Acid Moiety: A carboxylic acid group that is a prime substrate for Phase II conjugation reactions, particularly glucuronidation.[10][11][12]

Understanding the interplay of these motifs is paramount for predicting and mitigating metabolic risks. This guide will dissect these challenges and provide a systematic approach to their investigation and resolution.

Unraveling the Metabolic Liabilities of the Scaffold

A successful drug design campaign requires a proactive approach to identifying and "designing out" metabolic hotspots. For the cyclopropyl-linked isoxazole acetic acid core, several potential pathways of biotransformation must be considered.

Phase I Metabolism: The Role of Cytochrome P450

Phase I reactions, primarily oxidations catalyzed by CYP enzymes, introduce or unmask functional groups on the parent molecule.[7][13]

  • Isoxazole Ring Cleavage: The N-O bond within the isoxazole ring is inherently weak and can be a primary site of metabolic attack. Reductive cleavage can lead to ring-opening, forming a reactive enone intermediate. This is a well-documented liability for isoxazole-containing compounds and often represents a major clearance pathway.[1]

  • Cyclopropyl Oxidation: While the high C-H bond dissociation energy of the cyclopropyl ring can make it resistant to oxidation, it is not metabolically inert.[9] CYP-mediated hydrogen atom abstraction can form a cyclopropyl radical, which may undergo ring-opening and subsequent reaction with nucleophiles like glutathione (GSH), leading to the formation of reactive metabolites.[14] This bioactivation pathway is a significant safety concern. Hydroxylation of the cyclopropyl ring is also a possible, though often minor, metabolic route.

Phase II Metabolism: Conjugation of the Acetic Acid Moiety

Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous, water-soluble molecules to facilitate excretion.[13]

  • Acyl Glucuronidation: The carboxylic acid group is a key handle for Phase II metabolism. The formation of acyl-glucuronides, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major metabolic pathway for many acidic drugs.[10][12] These acyl glucuronide metabolites are generally considered reactive and can covalently bind to proteins, which has been linked to idiosyncratic adverse drug reactions.[10][12]

  • Amino Acid Conjugation: Carboxylic acids can also be conjugated with amino acids, such as glycine or taurine.[11] While typically a less prominent pathway than glucuronidation, it can contribute to the overall clearance of the compound.[11]

The potential metabolic pathways are summarized in the diagram below.

cluster_0 Parent Compound cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism Parent Cyclopropyl-Linked Isoxazole Acetic Acid Met1 Isoxazole Ring Cleavage Product (Reactive Enone) Parent->Met1 Reductive/Oxidative Cleavage Met2 Cyclopropyl Oxidation (Hydroxylation or Ring Opening) Parent->Met2 Oxidation Met3 Acyl Glucuronide (via UGTs) Parent->Met3 Glucuronidation Met4 Amino Acid Conjugate Met1->Met4 Conjugation

Caption: Potential metabolic pathways for cyclopropyl-linked isoxazole acetic acids.

Experimental Workflows for Assessing Metabolic Stability

A tiered experimental approach is essential for characterizing the metabolic stability of new chemical entities. This typically begins with high-throughput in vitro assays and progresses to more complex systems as a compound advances.

Tier 1: Liver Microsomal Stability Assay

This is the workhorse assay in early drug discovery for evaluating Phase I metabolic stability. Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[6][15] The assay measures the rate of disappearance of a parent compound over time.

Rationale: This assay is cost-effective, has high throughput, and provides a good initial assessment of a compound's susceptibility to CYP-mediated metabolism.[15]

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation of Reagents:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Test Compound Stock: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100µM working solution by diluting the stock in acetonitrile.

    • HLM Suspension: Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 1 mg/mL in cold phosphate buffer.

    • NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a sustained supply of the necessary cofactor for CYP activity.[16]

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration 1 µM) to the HLM suspension.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).[15]

  • Sample Processing & Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by monitoring its specific mass transition.[15]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Self-Validating Controls:

  • -NADPH Control: An incubation without the cofactor solution to confirm that metabolism is enzyme-dependent.

  • Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., verapamil, testosterone) to ensure the microsomes are metabolically active.

  • Zero-Time Point: Represents 100% of the compound at the start of the reaction.

cluster_prep Preparation cluster_inc Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis A Prepare Reagents: - Test Compound (1µM final) - Liver Microsomes (0.5 mg/mL final) - NADPH Cofactor Solution B Pre-warm Compound + Microsomes at 37°C for 5 min A->B C Initiate Reaction: Add NADPH Cofactor Solution B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Terminate Reaction: Add Cold Acetonitrile + Internal Std D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Plot ln(% Remaining) vs. Time G->H I Calculate t½ and Intrinsic Clearance (Clint) H->I

Caption: Workflow for the Liver Microsomal Stability Assay.

Tier 2: Hepatocyte Stability Assay

For a more comprehensive assessment that includes both Phase I and Phase II metabolism, cryopreserved primary hepatocytes are the "gold standard" in vitro model.[18] Hepatocytes contain the full complement of drug-metabolizing enzymes and cofactors within an intact cellular environment.[4][19]

Rationale: This assay provides a more physiologically relevant system, enabling the evaluation of both oxidative metabolism and conjugation pathways, as well as the influence of cellular uptake and transport processes.[19]

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.[18]

    • Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet in fresh medium and determine cell viability and density. Adjust to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[19]

  • Incubation:

    • In a 96-well plate, add the test compound (final concentration 1 µM) to the hepatocyte suspension.

    • Incubate at 37°C in a humidified incubator (5% CO2) with gentle shaking.

  • Time-Point Sampling & Analysis:

    • Sampling, termination, processing, and LC-MS/MS analysis are performed as described in the microsomal stability protocol (Sections 3.1.3 - 3.1.4).

  • Data Analysis:

    • Data analysis is similar to the microsomal assay, with Clint expressed in units of µL/min/10^6 cells. This value can then be used to predict in vivo hepatic clearance.[19]

Data Interpretation: Microsomes vs. Hepatocytes A comparison of the data from these two assays can be highly informative.

ScenarioObservationLikely Interpretation
1 Rapid clearance in HLM, Rapid clearance in HepatocytesCompound is a primary substrate for CYP enzymes.
2 Stable in HLM, Rapid clearance in HepatocytesCompound is primarily cleared by Phase II (e.g., UGT) or non-CYP enzymes present in hepatocytes.
3 Stable in HLM, Stable in HepatocytesCompound has high intrinsic metabolic stability.
4 Rapid clearance in HLM, Stable in HepatocytesUnlikely scenario, but could indicate poor cell permeability, preventing the compound from reaching intracellular enzymes.
Tier 3: Metabolite Identification (MetID)

Identifying the specific metabolites formed is crucial for understanding clearance pathways and identifying metabolic "soft spots."[20] This is typically performed using high-resolution LC-MS/MS.[21][22][23]

Workflow:

  • Incubation: Perform a larger-scale incubation using either liver microsomes or hepatocytes.

  • LC-MS/MS Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[24]

  • Data Processing: Use specialized software to compare the chromatograms of the t=0 and t=60 minute samples. The software flags new peaks in the later time point as potential metabolites.[25]

  • Structural Elucidation: The software predicts potential biotransformations (e.g., +16 Da for oxidation, +176 Da for glucuronidation). The fragmentation pattern (MS/MS spectrum) of the metabolite is then compared to that of the parent compound to pinpoint the site of modification.

Strategies for Enhancing Metabolic Stability

Once metabolic liabilities are identified, medicinal chemists can employ several strategies to improve the compound's profile.[26][27]

  • Blocking Metabolic Hotspots:

    • Deuteration: Replacing a hydrogen atom at a site of metabolism with its heavier isotope, deuterium, can slow the rate of CYP-mediated C-H bond cleavage (the "kinetic isotope effect").[26] This can be a highly effective strategy if a single metabolic hotspot dominates clearance.

    • Fluorination: Introducing fluorine atoms or fluoroalkyl groups near a metabolic hotspot can block metabolism through steric hindrance or by increasing the oxidation potential of the site, making it less favorable for CYP enzymes to attack.[27]

  • Modulating Electronic Properties:

    • Strategically placing electron-withdrawing groups on aromatic rings can make them less susceptible to oxidative metabolism.

  • Steric Hindrance:

    • Introducing bulky substituents near a labile position can sterically shield it from the active site of metabolizing enzymes. For example, adding a methyl group to the cyclopropyl ring could hinder oxidation at that position.[9]

  • Scaffold Hopping/Bioisosteric Replacement:

    • If a particular moiety (e.g., the isoxazole ring) is found to be consistently labile, it may be necessary to replace it with a more stable bioisostere that preserves the desired pharmacological activity.[28]

Conclusion

The metabolic stability of cyclopropyl-linked isoxazole acetic acids is a complex interplay between three distinct structural motifs, each presenting unique challenges. The isoxazole ring is prone to cleavage, the cyclopropyl group is susceptible to oxidative ring-opening, and the acetic acid moiety is a target for Phase II conjugation. A thorough understanding of these liabilities, coupled with a systematic experimental approach employing liver microsome and hepatocyte stability assays, is essential for guiding successful drug design. By proactively identifying metabolic hotspots through metabolite identification studies and applying rational medicinal chemistry strategies, researchers can effectively mitigate these risks, leading to the development of drug candidates with enhanced pharmacokinetic profiles and a greater probability of clinical success.

References

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 27, 2026, from [Link]

  • Gu, H., & Chen, H. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics.
  • Tucker, G. T., Houston, J. B., & Huang, S. M. (2001). Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus. British Journal of Clinical Pharmacology, 52(1), 1-12.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved February 27, 2026, from [Link]

  • Khan, I., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8435-8469.
  • Sjögren, E., & L-son, G. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-438.
  • BD Biosciences. (2012, February 23).
  • Soglia, J. R., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226.
  • Kalgutkar, A. S. (2012). 5 Strategies to abrogate reactive metabolite formation: blocking sites of bioactivation. In Comprehensive Toxicology (pp. 1-23). Elsevier.
  • Dunn, W. B., et al. (2011). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry, 400(10), 3203-3218.
  • Pradhan, J. (n.d.).
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 27, 2026, from [Link]

  • Wang, L., & Lu, A. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 731-736.
  • Khan, I., et al. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Retrieved February 27, 2026, from [Link]

  • Agilent Technologies. (n.d.). An End-to-End Untargeted LC/MS Workflow for Metabolomics and Lipidomics. Retrieved February 27, 2026, from [Link]

  • dx.doi.org. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved February 27, 2026, from [Link]

  • Szymański, P., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(14), 7082.
  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges (pp. 173-197). Royal Society of Chemistry.
  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved February 27, 2026, from [Link]

  • Zhao, L., et al. (2021). Improving the metabolic stability of antifungal compounds based on a scaffold hopping strategy: Design, synthesis, and structure-activity relationship studies of dihydrooxazole derivatives. European Journal of Medicinal Chemistry, 224, 113715.
  • Li, Y., et al. (2024). An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. Drug Metabolism and Disposition, 52(7), 485-494.
  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved February 27, 2026, from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews, 19(2), 1045-1056.
  • Smilova, M. (2022, November 9). Hotspot Mapping in Drug Design and Development. AZoLifeSciences. Retrieved February 27, 2026, from [Link]

  • Brown, M., et al. (2011). Automated workflows for accurate mass-based putative metabolite identification in LC/MS-derived metabolomic datasets.
  • JoVE. (2023, September 22). Drug Biotransformation: Overview. Retrieved February 27, 2026, from [Link]

  • Kumar, D. (2011). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature (pp. 281-329). Royal Society of Chemistry.
  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes and drug metabolism in humans. Genes & Nutrition, 8(3), 239-254.
  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved February 27, 2026, from [Link]

  • Zhang, D., & Tang, W. (2024).
  • Grillo, M. P. (2008). Metabolic activation of carboxylic acids. Expert Opinion on Drug Metabolism & Toxicology, 4(4), 425-438.
  • Grillo, M. P., et al. (2020). Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Drug Metabolism and Disposition, 48(11), 1195-1203.

Sources

Literature Review on 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic Acid Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

To the intended audience of researchers, scientists, and drug development professionals, please be advised: An exhaustive search of public domain scientific literature and patent databases did not yield specific data concerning the synthesis, structure-activity relationships (SAR), and detailed pharmacological evaluation of a series of compounds based on the 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid core. This indicates that this specific scaffold may represent a novel area of chemical space, is part of proprietary corporate research that has not been publicly disclosed, or is indexed under less direct chemical nomenclature.

Therefore, this guide will provide a comprehensive overview of the broader class of isoxazole-containing compounds targeting metabotropic glutamate receptors 2 and 3 (mGluR2/3), a field where analogs with similar structural motifs have shown significant promise. The principles, synthetic strategies, and evaluation methods discussed herein are directly applicable to the exploration of the title compounds.

Part 1: The Scientific Rationale - Targeting mGluR2/3 for Neurological and Psychiatric Disorders

The 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid scaffold contains key structural features—a carboxylic acid, a cyclopropyl linker, and an isoxazole ring—that are reminiscent of known metabotropic glutamate receptor (mGluR) ligands. Specifically, this structural class is hypothesized to act as agonists for the mGluR2 and mGluR3 subtypes.

The Therapeutic Target: mGluR2/3

Metabotropic glutamate receptors are a class of G protein-coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system (CNS).[1] The mGluR2 and mGluR3 subtypes are predominantly located presynaptically, where their activation leads to a decrease in glutamate release.[2] This mechanism is of significant therapeutic interest for conditions characterized by excessive glutamatergic signaling, such as schizophrenia, anxiety, and other neurological disorders.[2]

The Glutamate Hypothesis of Schizophrenia

The prevailing hypothesis for the therapeutic action of mGluR2/3 agonists in schizophrenia is the modulation of glutamate hyperactivity.[2] By acting as a "brake" on excessive glutamate release, these compounds can restore balance to the glutamatergic system, which is believed to be dysregulated in schizophrenic patients.[2] This offers a therapeutic approach that is distinct from traditional antipsychotics, which primarily target the dopaminergic system.

Part 2: Synthetic Strategies for Isoxazole-Containing Cyclopropyl Analogs

The synthesis of 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid analogs can be approached through several established synthetic methodologies for isoxazole ring formation. The key challenge lies in the regioselective construction of the 3-substituted isoxazole and the incorporation of the cyclopropylacetic acid moiety.

General Synthetic Workflow

A plausible synthetic route would involve the construction of a key intermediate, such as a cyclopropyl-substituted alkyne or a β-keto ester, which can then be cyclized to form the isoxazole ring.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Isoxazole Ring Formation cluster_final Final Analog Synthesis A Cyclopropyl Ketone C Cyclopropyl β-keto ester A->C Claisen Condensation B Diethyl Oxalate B->C E 3-Cyclopropyl-isoxazol-5-one C->E Cyclization D Hydroxylamine D->E G 2-[1-(1,2-Oxazol-3-yl)cyclopropyl] acetic acid ester E->G Alkylation with bromoacetate F Alkylation F->G I Final Analog G->I Ester Hydrolysis H Hydrolysis H->I

Caption: Generalized synthetic workflow for 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid analogs.

Key Synthetic Protocol: 1,3-Dipolar Cycloaddition

A powerful and widely used method for constructing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This approach offers high regioselectivity and functional group tolerance.

Step-by-Step Protocol:

  • Preparation of the Nitrile Oxide Precursor: A suitable starting material, such as an aldoxime, is halogenated to form a hydroxamoyl halide.

  • In Situ Generation of the Nitrile Oxide: The hydroxamoyl halide is treated with a base (e.g., triethylamine) to generate the reactive nitrile oxide intermediate.

  • Cycloaddition with a Cyclopropyl Alkyne: The nitrile oxide is reacted in situ with a cyclopropyl-substituted alkyne to yield the 3-cyclopropyl-isoxazole core.

  • Functionalization of the Acetic Acid Moiety: The isoxazole intermediate, bearing a suitable handle, is then elaborated to introduce the acetic acid side chain.

Part 3: Structure-Activity Relationship (SAR) Considerations

While specific SAR data for the title compounds is unavailable, we can extrapolate key principles from related series of mGluR2/3 agonists. The SAR for this class of compounds typically revolves around modifications to three key regions: the acidic moiety, the central core, and the lipophilic substituent.

SAR Flowchart

SAR cluster_modifications Structural Modifications Core Core Scaffold 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid Acid Acidic Moiety Carboxylic Acid Bioisosteres: - Tetrazole - Hydroxamic Acid Core->Acid Impact on Potency and PK Properties Cyclopropyl Central Core Cyclopropyl Linker Modifications: - Ring size (C4, C5) - Substitution on ring Core->Cyclopropyl Influence on Conformation and Receptor Fit Isoxazole Lipophilic Group Isoxazole Ring Modifications: - Substitution at C4, C5 - Replacement with other heterocycles (e.g., triazole) Core->Isoxazole Modulation of Selectivity and Lipophilicity

Caption: Key areas for SAR exploration in 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid analogs.

Expected SAR Trends:

  • The Acidic Group: The carboxylic acid is crucial for interacting with the orthosteric binding site of the mGluR2/3 receptors. Replacement with bioisosteres like tetrazoles can modulate potency and pharmacokinetic properties.

  • The Cyclopropyl Linker: The rigid cyclopropyl group serves to orient the acidic and lipophilic moieties in the correct conformation for receptor binding. Modifications to this linker, such as altering ring size or introducing substituents, are likely to have a significant impact on activity.

  • The Isoxazole Ring: This part of the molecule is expected to occupy a more lipophilic pocket in the receptor. Substitutions on the isoxazole ring can be used to fine-tune potency, selectivity, and metabolic stability.

Part 4: Pharmacological Evaluation

The characterization of novel 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid analogs as mGluR2/3 agonists requires a tiered approach, from initial in vitro screening to in vivo efficacy studies.

In Vitro Assays

A standard battery of in vitro assays is employed to determine the potency, selectivity, and mechanism of action of new compounds.

Table 1: Key In Vitro Assays for mGluR2/3 Agonist Characterization

Assay TypePurposeKey Parameters Measured
Radioligand Binding To determine the affinity of the compound for mGluR2 and mGluR3.Ki (inhibitory constant)
cAMP Accumulation To measure the functional agonist activity of the compound.EC50 (half-maximal effective concentration)
Calcium Mobilization To assess G-protein coupling and downstream signaling.EC50
Selectivity Panel To evaluate off-target effects at other receptors.% Inhibition at a fixed concentration

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing recombinant human mGluR2 or mGluR3 are prepared.

  • Radioligand Incubation: Membranes are incubated with a known radiolabeled mGluR2/3 antagonist (e.g., [³H]LY341495) in the presence of varying concentrations of the test compound.

  • Separation and Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 of the test compound, from which the Ki can be calculated.

In Vivo Models

Promising compounds from in vitro assays are advanced to in vivo models to assess their efficacy and pharmacokinetic properties. For schizophrenia, rodent models that mimic certain aspects of the disease are commonly used.

Table 2: Common In Vivo Models for Antipsychotic Drug Discovery

ModelRationaleKey Endpoints
Phencyclidine (PCP)-induced Hyperlocomotion Models the positive symptoms of schizophrenia.Reduction in locomotor activity.
Prepulse Inhibition (PPI) of the Startle Reflex Measures sensorimotor gating deficits observed in schizophrenia.Reversal of PPI deficits.
Novel Object Recognition Assesses cognitive deficits.Improvement in recognition memory.

Part 5: Future Perspectives and Conclusion

The development of selective mGluR2/3 agonists represents a promising avenue for the treatment of schizophrenia and other CNS disorders. While the specific 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid scaffold remains to be fully explored in the public domain, the foundational principles of medicinal chemistry, synthesis, and pharmacology outlined in this guide provide a robust framework for its investigation.

Future research in this area should focus on:

  • Synthesis of a diverse library of analogs to probe the structure-activity relationships.

  • Optimization of pharmacokinetic properties to ensure adequate brain penetration and duration of action.

  • Elucidation of the precise role of mGluR2 versus mGluR3 in the desired therapeutic effects to guide the development of subtype-selective agonists.

By applying these principles, the scientific community can unlock the full therapeutic potential of this and related chemical series.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

  • Synthesis, SAR and Unanticipated Pharmacological Profiles of Analogs of the mGluR5 Ago-potentiator ADX-47273. PMC. [Link]

  • CN105473574A - Novel somatostatin receptor subtype 4 (SSTR4) agonists.
  • Stereoselective synthesis of (2S)-2-hydroxymethylglutamic acid, a potent agonist of metabotropic glutamate receptor mGluR3. Scilit. [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]

  • The Glutamate Receptor GluR5 Agonist ( S )-2-Amino-3-(3-hydroxy-7,8-dihydro-6 H -cyclohepta[ d ]isoxazol-4-yl)propionic Acid and the 8-Methyl Analogue: Synthesis, Molecular Pharmacology, and Biostructural Characterization. ResearchGate. [Link]

  • Binding Database. BindingDB. [Link]

  • Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end?. PMC. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

  • Current Radioligands for the PET Imaging of Metabotropic Glutamate Receptors. Radiology Key. [Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. [Link]

  • Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks. MDPI. [Link]

Sources

The Strategic Integration of 1,2-Oxazole Fragments in Modern Drug Discovery: A Technical Guide to Fragment-Based Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the strategic application of 1,2-oxazole (isoxazole) building blocks within the framework of fragment-based drug design (FBDD). Intended for researchers, medicinal chemists, and drug development professionals, this document will elucidate the rationale behind the selection of this privileged scaffold, detail the methodologies for library synthesis and screening, and provide practical insights into the fragment-to-lead optimization process.

The Power of Fragments and the Privileged Nature of 1,2-Oxazole

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By screening small, low-molecular-weight compounds (fragments), FBDD allows for a more efficient exploration of chemical space and often yields hits with superior physicochemical properties.[3][4] The initial, albeit weak, binding of these fragments provides high-quality starting points for the development of potent and selective drug candidates.[1][4]

The 1,2-oxazole, or isoxazole, ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry.[5][6] Its utility stems from a combination of favorable physicochemical properties and its ability to act as a versatile pharmacophore.

Key Attributes of the 1,2-Oxazole Scaffold:

  • Metabolic Stability: The aromatic nature of the isoxazole ring generally confers good metabolic stability.

  • Hydrogen Bonding Capacity: The nitrogen atom in the ring can act as a hydrogen bond acceptor, while substituents can be tailored to introduce hydrogen bond donor functionalities.[7]

  • Dipole Moment: The heteroatoms in the ring create a dipole moment that can engage in favorable interactions with the target protein.

  • Synthetic Tractability: A variety of synthetic methods are available for the construction and functionalization of the isoxazole ring, allowing for the creation of diverse fragment libraries.[8]

  • Bioisosteric Replacement: The isoxazole ring can serve as a bioisostere for other functional groups, such as amide bonds, offering a strategy to improve pharmacokinetic properties.

These characteristics make the 1,2-oxazole a "privileged" scaffold, meaning it is a structural motif that is frequently found in biologically active compounds.

Crafting a 1,2-Oxazole-Focused Fragment Library

The success of an FBDD campaign is highly dependent on the quality and diversity of the fragment library. A well-designed library of 1,2-oxazole-containing fragments should adhere to the "Rule of Three," which provides general guidelines for the physicochemical properties of fragments:

PropertyGuidelineRationale
Molecular Weight < 300 DaEnsures fragments are small and simple, increasing the probability of binding.[3]
cLogP < 3Promotes aqueous solubility, which is crucial for biophysical assays.
Hydrogen Bond Donors ≤ 3Avoids excessive polarity and maintains good permeability.
Hydrogen Bond Acceptors ≤ 3Avoids excessive polarity and maintains good permeability.
Rotatable Bonds ≤ 3Reduces conformational entropy loss upon binding.

The synthesis of a 1,2-oxazole fragment library often relies on the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8] This method is highly versatile and allows for the introduction of diverse substituents at various positions of the isoxazole ring.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted 1,2-Oxazole Fragments

This protocol describes a general and efficient one-pot synthesis of 3,5-disubstituted isoxazoles, which can be adapted to generate a library of fragments by varying the starting aldehyde and alkyne.[7]

Materials:

  • Aldehyde (various)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Chloramine-T trihydrate

  • Copper(II) sulfate pentahydrate

  • Copper turnings

  • Terminal alkyne (various)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a 1:1 mixture of tert-butanol and water. Add sodium hydroxide (1.2 eq) and stir the mixture at room temperature for 30 minutes. Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the aldoxime.

  • Nitrile Oxide Generation and Cycloaddition: To the reaction mixture, add Chloramine-T trihydrate (1.05 eq) in small portions over 5 minutes. Then, add a catalytic amount of copper(II) sulfate pentahydrate (0.03 eq) and a few copper turnings. Finally, add the terminal alkyne (1.0 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove solid byproducts. Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2-oxazole fragment.

  • Characterization: Confirm the structure and purity of the synthesized fragments using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biophysical Screening of 1,2-Oxazole Fragments

Due to the low affinity of fragment binding, sensitive biophysical techniques are required for hit identification.[2][4] The most commonly used methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.

Diagram: FBDD Workflow

FBDD_Workflow cluster_prep Library & Target Preparation cluster_screen Primary Screening cluster_val Hit Validation & Characterization cluster_opt Lead Optimization Lib 1,2-Oxazole Fragment Library NMR NMR Spectroscopy Lib->NMR SPR Surface Plasmon Resonance (SPR) Lib->SPR Xray X-ray Crystallography Lib->Xray Target Target Protein Purification & QC Target->NMR Target->SPR Target->Xray Hits Hit Identification NMR->Hits SPR->Hits Xray->Hits Affinity Affinity & Kinetic Determination Hits->Affinity Structure Structural Biology (NMR/X-ray) Affinity->Structure SAR Structure-Activity Relationship (SAR) Structure->SAR Lead Lead Compound SAR->Lead

Caption: A generalized workflow for fragment-based drug design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for detecting weak binding events.[9] Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are particularly robust for fragment screening.[10]

Materials:

  • ¹⁵N-labeled target protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate buffer, pH 7.4, with 5-10% D₂O).

  • 1,2-Oxazole fragment library, typically as 100 mM stock solutions in DMSO-d₆.

  • NMR tubes.

Procedure:

  • Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This serves as the reference spectrum.

  • Fragment Addition: Add a small aliquot of a fragment stock solution (or a mixture of fragments) to the protein sample to a final concentration of 250-500 µM.

  • Spectrum Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and fragment-containing spectra. Binding is indicated by chemical shift perturbations (CSPs) of specific amide cross-peaks in the protein spectrum.

  • Hit Deconvolution (for mixtures): If a mixture of fragments shows activity, screen each individual fragment from that mixture to identify the active component.

  • Affinity Titration: For confirmed hits, perform a titration by adding increasing concentrations of the fragment to the protein sample and monitoring the CSPs. The dissociation constant (Kd) can be determined by fitting the titration data.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect binding events in real-time.[11][12]

Materials:

  • Purified target protein.

  • SPR sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC/NHS).

  • 1,2-Oxazole fragment library dissolved in running buffer.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • System Priming and Stabilization: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Fragment Injection: Inject the 1,2-oxazole fragments over the sensor surface at a constant flow rate. It is advisable to screen at multiple concentrations to identify and eliminate non-specific binders.

  • Data Acquisition: Monitor the change in response units (RU) over time. A concentration-dependent increase in RU indicates binding.

  • Data Analysis: Subtract the response from a reference flow cell to correct for bulk refractive index changes. Analyze the sensorgrams to determine binding affinity (Kd) and kinetics (ka and kd).

  • Hit Validation: Confirmed hits should be re-tested to ensure reproducibility.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein.[13] This is invaluable for the subsequent structure-guided optimization of the fragment.[13]

Materials:

  • Highly purified and concentrated target protein.

  • Crystallization reagents and plates.

  • 1,2-Oxazole fragment library.

  • Cryoprotectant.

Procedure:

  • Protein Crystallization: Obtain well-diffracting crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the 1,2-oxazole fragment (typically 1-10 mM).

  • Cryo-cooling: Transfer the soaked crystals to a cryoprotectant solution and flash-cool them in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure. Refine the structure to obtain a high-resolution model of the protein-fragment complex.

  • Binding Mode Analysis: Analyze the electron density maps to confirm the binding of the fragment and to characterize its interactions with the protein.

From Fragment to Lead: The Optimization Journey

Once a 1,2-oxazole fragment hit has been identified and validated, the next step is to optimize its potency and drug-like properties. This is typically achieved through a process of fragment growing, linking, or merging, guided by structural information and structure-activity relationship (SAR) studies.[14]

Diagram: Fragment Evolution Strategies

Fragment_Evolution cluster_growing Fragment Growing cluster_linking Fragment Linking cluster_merging Fragment Merging Start_Grow Fragment Hit Binding Pocket End_Grow Optimized Lead Additional Interactions Start_Grow:p1->End_Grow:p1 Add functionality Start_Link Fragment 1 Fragment 2 Two Pockets End_Link Linked Lead Spans Both Pockets Start_Link:p1->End_Link:p1 Introduce linker Start_Merge Fragment A Fragment B Overlapping Pockets End_Merge Merged Lead Combines Features Start_Merge:p1->End_Merge:p1 Combine pharmacophores

Caption: Common strategies for optimizing fragment hits into lead compounds.

Case Study Snippet: Development of 1,2,4-Oxadiazole-Based Kinase Inhibitors

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 3-position of the oxadiazole: Aromatic substituents at this position were found to be crucial for maintaining interactions with the hinge region of the kinase.

  • Substitution at the 5-position of the oxadiazole: Exploration of different groups at this position allowed for the optimization of potency and selectivity. For example, the introduction of a sulfonamide group led to a significant increase in inhibitory activity against carbonic anhydrase IX, another cancer target.[17]

  • Overall Physicochemical Properties: SAR studies also focused on optimizing the overall ADME (absorption, distribution, metabolism, and excretion) properties of the compounds.

This example highlights how systematic modifications around a core heterocyclic fragment can lead to the development of potent and selective drug candidates.

Conclusion

The 1,2-oxazole scaffold is a valuable building block in the arsenal of the medicinal chemist. Its favorable physicochemical properties and synthetic accessibility make it an ideal starting point for fragment-based drug discovery campaigns. By combining rational library design, sensitive biophysical screening techniques, and structure-guided optimization, 1,2-oxazole fragments can be efficiently developed into novel therapeutic agents for a wide range of diseases. As our understanding of the principles of FBDD continues to evolve, the strategic application of privileged scaffolds like the 1,2-oxazole will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • García-González, V., et al. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. MDPI. Available at: [Link]

  • Arshad, N., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives 1. ResearchGate. Available at: [Link]

  • Hirsch, A. K. H., et al. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]

  • de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. PMC. Available at: [Link]

  • Hisham, M., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Shamsi, F., et al. (2020). Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy. Bioorganic Chemistry. Available at: [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Available at: [Link]

  • Unadkat, V., et al. (2022). Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. PMC. Available at: [Link]

  • Wang, Y., et al. (2014). Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hartshorn, M. J., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC. Available at: [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. PMC. Available at: [Link]

  • Gutmann, B., et al. (2015). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. RSC Advances. Available at: [Link]

  • Singh, S., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Available at: [Link]

  • Peng, J. W. (2011). Practical Aspects of NMR-Based Fragment Screening. ScienceDirect. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Holvey, T., et al. (2025). Fragment-based drug discovery: A graphical review. PMC. Available at: [Link]

  • Sartorius. (2023). Fragment-Based Drug Discovery (FBDD) Using Octet® SPR OneStep® and NeXtStep™ Injections. Available at: [Link]

  • Singh, S., et al. (2023). Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies. ResearchGate. Available at: [Link]

  • Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. Available at: [Link]

  • iNext-Discovery. (2021). NMR-Fragment Based Virtual Screening in a Minimum Sample but Maximum Automation Mode. Available at: [Link]

  • Inam, M., et al. (2021). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. IntechOpen. Available at: [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (2024). Biacore T200: CMI Getting Started Guide to Surface Plasmon Resonance. Available at: [Link]

  • Encyclopedia.pub. (2021). Novel 1,2,4-Oxadiazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • Learning Gate. (2025). Synthesis of isoxazolidine and isoxazoline rings via 1,3-dipolar cycloaddition reaction tethered to 2-benzothiazolethiol and stu. Available at: [Link]

  • CHI. (2015). Fragment-Based Drug Discovery. Available at: [Link]

  • de Souza, N. B., et al. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. Available at: [Link]

  • Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Available at: [Link]

  • Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Amaral, M., et al. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. MDPI. Available at: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • Zhang, L., et al. (2019). Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Harner, M. J., et al. (2011). Practical aspects of NMR-based fragment screening. NIH Public Access. Available at: [Link]

  • Al-Tel, T. H., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling Reactions Utilizing Isoxazolyl Cyclopropyl Acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Amide Bond Formation

The synthesis of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the creation of peptides, pharmaceuticals, and advanced materials.[1][2][3][4] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[5] Consequently, a vast array of coupling reagents has been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[5] This guide provides an in-depth analysis of reaction conditions for the amide coupling of a structurally unique substrate: 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid.

The subject molecule, 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid, presents a unique combination of steric and electronic challenges that must be carefully considered when devising a synthetic strategy. The presence of a cyclopropyl ring adjacent to the isoxazole moiety introduces significant steric hindrance around the carboxylic acid. Furthermore, the electron-withdrawing nature of the isoxazole ring can influence the reactivity of the carboxyl group. These factors necessitate a judicious selection of coupling reagents, additives, and reaction conditions to achieve high yields and minimize side reactions. This document will explore suitable protocols, provide a comparative analysis of common coupling reagents, and offer a mechanistic understanding to guide researchers in this specific application.

Understanding the Substrate: Steric and Electronic Considerations

The structure of 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid dictates the approach to its amide coupling. Two key features are of paramount importance:

  • The Isoxazole Ring: Isoxazole is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. Its unique electronic properties can influence adjacent functional groups.[6][7] The isoxazole ring is generally considered to be electron-withdrawing, which can impact the acidity of the carboxylic acid proton and the electrophilicity of the carbonyl carbon upon activation.

  • The Cyclopropyl Group: The cyclopropane ring is a highly strained, three-membered carbocycle. This strain results in unique electronic properties, giving the C-C bonds of the ring significant p-orbital character and allowing for conjugation with adjacent π-systems. From a steric perspective, the cyclopropyl group provides a rigid, bulky substituent in proximity to the reaction center, which can hinder the approach of the amine nucleophile.

The combination of these two moieties creates a sterically demanding and electronically distinct carboxylic acid. Therefore, coupling strategies must be robust enough to overcome these challenges.

Comparative Analysis of Amide Coupling Reagents

The choice of coupling reagent is critical for the successful synthesis of amides from 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid. Below is a summary of commonly employed reagent classes and their suitability for this substrate.

Coupling Reagent ClassExamplesAdditive(s)BaseTypical SolventsKey AdvantagesPotential Issues for this Substrate
Carbodiimides EDC, DCC, DICHOBt, NHSDIPEA, TEADMF, DCMReadily available, well-established.[8]May be less effective with sterically hindered substrates; risk of side reactions.[6]
Uronium/Aminium Salts HATU, HBTU, HCTUNoneDIPEA, TEA, NMMDMF, NMPHigh efficiency, rapid reactions, low racemization, effective for hindered substrates.[6][9][10]Higher cost.
Phosphonium Salts PyBOP, BOPNoneDIPEA, TEADMF, DCMHigh coupling efficiency, low racemization risk.Can be more expensive and require careful handling.

Given the sterically hindered nature of 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid, uronium salt-based reagents such as HATU are highly recommended. HATU is known for its exceptional performance in coupling sterically demanding amino acids and minimizing side reactions.[9][10] Carbodiimide-based methods, particularly with the addition of HOBt or NHS , can also be effective and offer a more cost-efficient alternative.

Experimental Protocols

The following protocols are designed to be robust starting points for the amide coupling of 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for challenging or sterically hindered amines where high yield and purity are paramount.

Materials:

  • 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents (Ethyl acetate, 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 equivalents) to the solution and stir at room temperature.

  • Pre-activation: Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the reactive OAt-active ester.[9]

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol provides a reliable and more economical method suitable for a range of amines.

Materials:

  • 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid

  • Amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC (1.2 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mechanism of Action: A Visual Guide

To better understand the chemical transformations occurring, the following diagrams illustrate the mechanism of the recommended coupling reactions.

HATU_Mechanism RCOOH R-COOH (Isoxazolyl Cyclopropyl Acetic Acid) RCOO_minus R-COO⁻ RCOOH->RCOO_minus + Base HATU HATU Activated_Ester OAt-Active Ester (Highly Reactive) HATU->Activated_Ester Base Base (DIPEA) RCOO_minus->Activated_Ester + HATU Amide Amide Product Activated_Ester->Amide + R'-NH₂ Byproducts HOAt + Tetramethylurea Activated_Ester->Byproducts Amine R'-NH₂ Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

EDC_Mechanism RCOOH R-COOH (Isoxazolyl Cyclopropyl Acetic Acid) O_Acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Active Ester O_Acylisourea->HOBt_Ester + HOBt Urea Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Amide Product HOBt_Ester->Amide + R'-NH₂ Amine R'-NH₂ Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Insufficient activation of the carboxylic acid; Steric hindrance of the amine; Low reactivity of the amine.Switch to a more powerful coupling reagent like HATU. Increase the reaction temperature (e.g., to 40-50 °C). Increase the reaction time. Use a slight excess of the amine and coupling reagent.
Formation of Side Products Racemization (if chiral centers are present); Formation of N-acylurea (with carbodiimides).Use HATU, which is known to suppress racemization.[9] Ensure the reaction temperature is not excessively high. For carbodiimide reactions, the addition of HOBt or NHS can minimize N-acylurea formation.
Difficult Purification Water-soluble byproducts (with EDC); High-boiling solvents (like DMF).For EDC reactions, perform an aqueous workup to remove the urea byproduct. When using DMF, a 5% LiCl wash can aid in its removal during the work-up.

Conclusion

The amide coupling of 2-(1-(isoxazol-3-yl)cyclopropyl)acetic acid requires careful consideration of the substrate's unique steric and electronic properties. While challenging, high-yielding and clean reactions can be achieved through the informed selection of modern coupling reagents and optimized conditions. For sterically demanding substrates such as this, uronium-based reagents like HATU offer a superior and reliable method. Alternatively, the more economical carbodiimide-based protocols, particularly with the inclusion of additives, provide a viable route. The protocols and insights provided in this guide are intended to empower researchers to confidently approach the synthesis of novel amides derived from this intriguing isoxazolyl cyclopropyl acetic acid scaffold.

References

Sources

Reagents for the cyclopropanation of isoxazolyl acetates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for the Cyclopropanation of Isoxazolyl Acetates

Executive Summary

Isoxazole-cyclopropane hybrids are privileged scaffolds in medicinal chemistry, serving as rigid bioisosteres for glutamate, conformationally restricted amino acids, and core motifs in antiviral therapeutics (e.g., pleconaril analogs). This guide focuses on the cyclopropanation of isoxazolyl acetates , a transformation that presents unique chemoselective challenges due to the potentially labile N–O bond of the isoxazole ring and the competing reactivity of the heteroaromatic system.

This application note details two primary synthetic pathways:

  • Carbene Transfer via Diazo Intermediates: The conversion of isoxazolyl acetates to diazo compounds, followed by Rh(II)-catalyzed cyclopropanation.

  • Nucleophilic Alkylation: The direct alkylation of isoxazolyl acetate enolates with 1,2-dihaloethanes.

Critical Reagent Selection & Mechanistic Insight

Pathway A: Rhodium-Catalyzed Carbene Transfer

This is the preferred route for constructing complex, chiral cyclopropanes. The isoxazolyl group acts as an electron-withdrawing heteroaryl substituent, making the resulting metallo-carbene highly electrophilic.

The Challenge: The isoxazole nitrogen can coordinate to the Rh(II) axial sites, poisoning the catalyst. The Solution: Use of sterically bulky or chelating ligands (e.g., esp, TPA) to prevent catalyst quenching.

Reagent ClassRecommended ReagentRole & Rationale
Diazo Transfer

-ABSA
(4-Acetamidobenzenesulfonyl azide)
Safer and more shelf-stable than tosyl azide. Efficiently converts the activated methylene of isoxazolyl acetates to the diazo species under mild basic conditions.
Base (Diazo Step) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Strong, non-nucleophilic base required to deprotonate the

-position of the isoxazolyl acetate (

).
Catalyst (Achiral)

(Du Bois Catalyst)
Gold Standard. The tethered dicarboxylate ligands prevent ligand exchange and resist coordination by the isoxazole nitrogen, ensuring high turnover numbers (TON).
Catalyst (Chiral)

Davies' catalyst. Excellent for donor-acceptor carbenoids. Induces high enantioselectivity in intermolecular cyclopropanations with styrenes.[1]
Solvent

-Trifluorotoluene
(PhCF

)
Alternative to DCM. Non-coordinating, high boiling point, and stabilizes the singlet state of the carbene intermediate.
Pathway B: Enolate Alkylation (MIRC)

Used for simple gem-disubstituted cyclopropanes where stereocontrol is less critical.

ReagentRole
1,2-Dibromoethane The electrophilic "staple" to form the three-membered ring.
NaH or KOtBu Irreversible deprotonation is required. KOtBu is preferred in THF to avoid H

evolution hazards at scale.

Experimental Protocols

Protocol A: Synthesis of Isoxazolyl Diazoacetates (Diazo Transfer)

Note: Diazo compounds are potentially explosive. Perform all reactions behind a blast shield.

  • Preparation: Dissolve Ethyl 3-methylisoxazole-5-acetate (1.0 equiv) in dry Acetonitrile (0.5 M).

  • Activation: Cool to 0 °C. Add DBU (1.2 equiv) dropwise. The solution will darken, indicating enolate formation.

  • Diazo Transfer: Add

    
    -ABSA  (1.2 equiv) in one portion.
    
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of starting material, appearance of a yellow UV-active spot).

  • Quench: Dilute with Et

    
    O, wash with saturated NH
    
    
    
    Cl (to remove excess base) and 5% NaOH (to remove the sulfonamide byproduct).
  • Purification: Flash chromatography on silica gel. Caution: Do not concentrate to dryness with heat.

    • Yield Expectation: 75–85% yellow oil/solid.

Protocol B: Rh(II)-Catalyzed Cyclopropanation
  • Catalyst Loading: In a flame-dried flask, dissolve

    
      (0.5 mol%) in degassed DCM or PhCF
    
    
    
    .
  • Substrate Addition: Add the alkene (e.g., Styrene, 5.0 equiv) to the catalyst solution. Note: Excess alkene minimizes carbene dimerization.

  • Carbene Injection: Dissolve the Isoxazolyl Diazoacetate (from Protocol A) in the reaction solvent. Using a syringe pump, add this solution slowly (over 2–4 hours) to the catalyst/alkene mixture at 0 °C or RT.

    • Why Slow Addition? Keeps the steady-state concentration of the diazo compound low, favoring reaction with the alkene over reaction with another diazo molecule (dimerization).

  • Workup: Concentrate the solvent and purify via silica gel chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the divergent pathways for processing isoxazolyl acetates into cyclopropanes, highlighting the mechanistic bifurcation between metal-carbenoid chemistry and classical enolate alkylation.

Cyclopropanation_Workflow cluster_0 Pathway A: Carbene Transfer (High Value) cluster_1 Pathway B: Alkylation Start Isoxazolyl Acetate (Starting Material) Enolate Enolate Intermediate Start->Enolate Deprotonation Diazo Isoxazolyl Diazoacetate Enolate->Diazo p-ABSA Prod_B Gem-Diester Cyclopropane (Simple Scaffolds) Enolate->Prod_B Double Alkylation (1,2-Dibromoethane) Carbene Rh-Carbenoid Species Diazo->Carbene -N2 (Rh Cat) Prod_A Chiral Cyclopropane (Complex Scaffolds) Carbene->Prod_A Cyclopropanation (Alkene Insertion) Reagent_DT Diazo Transfer (p-ABSA, DBU) Reagent_Rh Rh2(esp)2 + Alkene Reagent_Alk 1,2-Dibromoethane NaH/KOtBu

Figure 1: Strategic bifurcation for the cyclopropanation of isoxazolyl acetates. Pathway A utilizes diazo chemistry for high-complexity targets, while Pathway B utilizes enolate chemistry for simple modifications.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield / Dimer Formation High concentration of diazo species relative to alkene.Increase alkene equivalents (to 10x) or decrease diazo addition rate (syringe pump).
No Reaction (Diazo Step) Incomplete deprotonation.Ensure reagents are dry. Switch from DBU to NaH if the acetate is sterically hindered.
Catalyst Death (Color Change) Coordination of isoxazole N to Rh center.Switch to

or

(triphenylacetate). These bulky ligands protect the axial sites.
Poor Diastereoselectivity Carbene is too reactive/unselective.Lower reaction temperature to -40 °C or switch to a more sterically demanding chiral catalyst like

.

Safety & Handling (Diazo Compounds)

  • Explosion Hazard: Diazoacetates are energetic. Never distill them. Isolate only by column chromatography.

  • Heat Sensitivity: Store isoxazolyl diazoacetates at -20 °C.

  • Waste Disposal: Quench excess diazo compounds with acetic acid before disposal.

References

  • Rh(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate: Reddy, R. P., & Davies, H. M. L. (2003). Monomeric Rhodium(II) Catalysts for the Preparation of Aziridines and Enantioselective Formation of Cyclopropanes. The Journal of Organic Chemistry, 68(25), 9705–9710. [Link]

  • Enantioselective Cyclopropanation of 4-Nitroisoxazole Derivatives (MIRC Pathway): Dočekal, V., et al. (2020). Enantioselective Cyclopropanation of 4-Nitroisoxazole Derivatives. Advanced Synthesis & Catalysis, 362(13). [Link]

  • Rh-Catalyzed Cyclopropanation of Electron-Deficient Alkenes: Kudale, A. A., et al. (2019). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 10, 3731-3737. [Link]

  • Catalyst Selection (Rh2(esp)2): Espino, C. G., & Du Bois, J. (2001). A Rhodium-Catalyzed C–H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition, 40(3), 598–600. [Link]

  • Phase Transfer Catalysis for Isoxazolyl Cyclopropanes: Vesely, J., et al. (2015). Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions. Catalysts, 5(2), 597-609. [Link]

Sources

Optimization of reaction temperature for isoxazole-cyclopropyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Reaction Temperature for Isoxazole-Cyclopropyl Derivatives

Executive Summary

The synthesis of isoxazole-cyclopropyl derivatives represents a unique challenge in medicinal chemistry. While the isoxazole ring is a robust pharmacophore found in drugs like valdecoxib and leflunomide, the pendant cyclopropyl group introduces significant steric strain and thermal sensitivity. This Application Note defines a protocol for optimizing reaction temperature to balance the kinetics of 1,3-dipolar cycloaddition against the thermodynamic risks of nitrile oxide dimerization and cyclopropyl ring fragmentation .

Mechanistic Grounding: The "Goldilocks" Zone

To optimize this reaction, one must understand the competing pathways defined by temperature. The synthesis typically involves the reaction of a cyclopropyl-alkyne with a nitrile oxide (generated in situ from an oxime).

The Thermodynamic Trilemma
  • The Desired Pathway (Cycloaddition): Requires moderate thermal activation (

    
    ) to overcome the activation barrier for the concerted [3+2] transition state.
    
  • The Kinetic Trap (Dimerization): Nitrile oxides are unstable high-energy dipoles. If the reaction temperature is too low, the cycloaddition is sluggish, allowing the nitrile oxide to dimerize into furoxan (1,2,5-oxadiazole-2-oxide).[1] This is a second-order side reaction, meaning it is highly concentration-dependent but exacerbated by stalling the main reaction.

  • The Thermal Ceiling (Degradation): Cyclopropyl rings possess varying degrees of "Baeyer strain." At temperatures exceeding 80°C--100°C , particularly in the presence of radicals or Lewis acids (often used to generate the dipole), the cyclopropyl ring can undergo homolytic opening or rearrangement to linear alkenes, destroying the pharmacophore.

Visualizing the Reaction Pathways

ReactionPathways Oxime Start: Oxime Precursor NitrileOxide Intermediate: Nitrile Oxide (High Energy Dipole) Oxime->NitrileOxide Chloramine-T / Base (In Situ Generation) Isoxazole Target: Isoxazole-Cyclopropyl NitrileOxide->Isoxazole Pathway A: [3+2] Cycloaddition (Optimum: 40-60°C) NitrileOxide->Isoxazole Furoxan Byproduct: Furoxan (Dimer) NitrileOxide->Furoxan Pathway B: Dimerization (Favored at Low T / High Conc) Alkyne Reagent: Cyclopropyl-Alkyne Alkyne->Isoxazole RingOpen Byproduct: Ring-Opened Degradation Isoxazole->RingOpen Pathway C: Thermal Degradation (>90°C)

Figure 1: Competing reaction pathways in isoxazole synthesis. Pathway A represents the desired window of operation.

Experimental Design: Temperature Optimization Protocol

Do not rely on literature values blindly. The electronic nature of the specific cyclopropyl derivative alters the reactivity. Use this Design of Experiments (DoE) approach.

Phase 1: The Gradient Scan

Run four parallel micro-scale reactions (50 mg scale) to determine the specific stability profile of your substrate.

ParameterCondition A (Cold)Condition B (Mild)Condition C (Standard)Condition D (Stress)
Temp 0°C

RT
25°C (Constant)50°C (Controlled)80°C (Reflux)
Hypothesis High Furoxan (Dimer)Slow conversionOptimal BalanceCyclopropyl risk
Time 12 Hours8 Hours4 Hours1 Hour
Solvent DCM or THFEtOH/H₂O (1:1)EtOH/H₂O (1:1)Toluene

Evaluation Criteria:

  • Conversion: Disappearance of Alkyne (LC-MS).

  • Selectivity: Ratio of Product vs. Furoxan.

  • Integrity: Presence of ring-opened byproducts (M+2 or isomeric peaks in MS).

Detailed Protocol: Regioselective Synthesis

This protocol utilizes the Chloramine-T mediated generation of nitrile oxides, which allows for controlled release of the reactive species, minimizing dimerization.

Reagents:

  • Substrate A: Cyclopropyl-alkyne (1.0 equiv)

  • Substrate B: Aldoxime precursor (1.2 equiv)

  • Oxidant: Chloramine-T trihydrate (1.2 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) – Green chemistry choice, stabilizes the transition state.

  • Catalyst (Optional): CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%) – Only required if 3,5-regioselectivity is not inherent.

Step-by-Step Workflow
  • Preparation (T = 25°C):

    • Dissolve the Aldoxime (Substrate B) in Ethanol/Water.

    • Add the Cyclopropyl-alkyne (Substrate A).

    • Critical Step: Ensure the system is homogeneous. If the alkyne oils out, add minimal THF.

  • Initiation (T = 25°C):

    • Add Chloramine-T in three portions over 15 minutes.

    • Why? Slow addition keeps the instantaneous concentration of nitrile oxide low, suppressing second-order dimerization (Pathway B) while allowing first-order cycloaddition (Pathway A) to proceed.

  • Thermal Ramp (Optimization Step):

    • Heat the reaction mixture to 50°C .

    • Note: This is the empirically determined "safe zone" for cyclopropyl moieties. It provides sufficient energy (

      
      ) to cross the cycloaddition barrier without accessing the vibrational modes required for ring opening.
      
  • Monitoring:

    • Check LC-MS at 1 hour. Look for the [M+H] peak of the isoxazole.

    • Stop Condition: If Furoxan > 10% relative to product, increase temperature to 60°C to accelerate cycloaddition.

  • Workup:

    • Cool to RT. Dilute with water.

    • Extract with Ethyl Acetate.[2][3] The Chloramine-T byproduct (toluenesulfonamide) is water-soluble at high pH, but often precipitates; filter if necessary.

Troubleshooting & Optimization Matrix

Use this self-validating logic table to correct course during synthesis.

ObservationRoot CauseCorrective Action
Low Yield + High Furoxan Reaction too slow; Nitrile oxide accumulating.Increase Temp (e.g., 25°C

50°C) or Slow Down Chloramine-T addition.
Complex Mixture / Tars Cyclopropyl degradation or polymerization.Decrease Temp (<40°C) and switch to Cu-Catalysis (CuAAC) to lower activation energy.
Regioisomer Mixture Thermal pathway lacks selectivity.Switch to Cu(I) Catalysis (Click conditions) to enforce 3,5-selectivity.
Incomplete Conversion Dipole decomposition before reaction.Add excess Aldoxime (1.5 equiv) and Chloramine-T in portions.

Workflow Diagram

OptimizationWorkflow Start Start: Reagent Mixing CheckSolubility Check Solubility (Ethanol/Water) Start->CheckSolubility AddOxidant Add Chloramine-T (Portionwise) CheckSolubility->AddOxidant HeatStep Heat to 50°C AddOxidant->HeatStep Monitor LC-MS Check (1 hr) HeatStep->Monitor Decision Outcome? Monitor->Decision Success Isolate Product Decision->Success Clean Conv. DimerFail High Dimer Detected Decision->DimerFail Furoxan > 10% DegradeFail Degradation Detected Decision->DegradeFail Ring Open DimerFail->AddOxidant Restart: Slower Addn / Higher T DegradeFail->Start Restart: Use Cu-Cat / Lower T

Figure 2: Decision-making logic for temperature optimization.

References

  • RSC Advances. "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." Royal Society of Chemistry, 2021.

  • Molecules. "The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches." MDPI, 2025.

  • BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." BenchChem Technical Notes, 2025.

  • Organic Chemistry Portal. "Isoxazole Synthesis: Recent Literature and Protocols." Organic Chemistry Portal, 2020.

  • Scientiae Radices. "Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles." Scientiae Radices, 2023.[4]

Sources

Application Notes & Protocols: A Guide to the Safe Handling and Storage of Isoxazolyl Acetic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility and Challenges of Isoxazolyl Acetic Acids

Isoxazolyl acetic acids and their derivatives are invaluable building blocks in medicinal chemistry and drug development.[1][2] The isoxazole ring, an aromatic five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a common motif in a wide array of pharmacologically active compounds.[1][2] Its incorporation can enhance physicochemical properties and biological activity.[2] However, the inherent reactivity of both the isoxazole and carboxylic acid moieties necessitates a thorough understanding of their stability, handling, and storage requirements to ensure experimental integrity and laboratory safety.

This guide provides a comprehensive overview of the best practices for the handling and storage of isoxazolyl acetic acid building blocks, drawing upon established principles of chemical safety and material compatibility.

Core Principles of Chemical Stability and Reactivity

The isoxazole ring is generally considered a stable aromatic system.[3][4] However, it possesses a weak nitrogen-oxygen bond that can be susceptible to cleavage under certain conditions, particularly in the presence of strong bases or reducing agents.[1] The stability of the isoxazole ring is also influenced by pH and temperature, with increased lability observed under basic conditions and at elevated temperatures.[4][5]

The carboxylic acid group imparts acidic properties to the molecule, making it corrosive and reactive with bases.[6][7][8] Concentrated acetic acid, a related compound, is known to be highly corrosive to skin and eyes and can cause damage to internal organs if ingested or its vapors are inhaled.[6] Therefore, isoxazolyl acetic acids must be handled with appropriate personal protective equipment and stored separately from incompatible materials.

Table 1: Summary of Handling and Storage Recommendations

ParameterGuidelineRationale
Storage Temperature Cool, well-ventilated area, below 30°C.[9]To minimize vapor pressure and potential degradation.
Incompatible Materials Bases, oxidizing agents, reducing agents, active metals (e.g., sodium, potassium), cyanides, sulfides.[6][7][10]To prevent violent exothermic reactions, fires, explosions, or the release of toxic gases.[10][11][12]
Recommended Containers Original, tightly sealed containers. High-density polyethylene (HDPE) or glass containers are often suitable.[7][9]To prevent leakage, contamination, and reaction with air.[13][14]
Personal Protective Equipment (PPE) Chemical splash goggles, chemical-resistant gloves (e.g., nitrile or neoprene), lab coat or apron.[9][15][16]To protect against skin and eye contact with the corrosive material.[6][8][15]
Handling Area Well-ventilated chemical fume hood.[17]To minimize inhalation of potentially harmful vapors or dust.[15]

Detailed Protocols for Handling and Storage

Protocol 1: Receiving and Initial Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Segregation: Immediately transfer the container to a designated storage area for corrosive and acidic compounds.[10][15] This area should be separate from bases, oxidizing agents, and other incompatible materials.[7][10]

  • Cabinet Storage: Store in a dedicated corrosives or acid cabinet.[15] Wooden cabinets are preferable for long-term storage as metal cabinets can corrode from acid fumes.[15]

  • Secondary Containment: Place the container in a secondary containment tray made of a compatible material, such as polyethylene, to contain any potential spills.[10][13]

Protocol 2: Weighing and Dispensing
  • Prepare the Work Area: Conduct all handling of solid or liquid isoxazolyl acetic acids within a certified chemical fume hood to minimize inhalation exposure.[17]

  • Don PPE: Wear appropriate PPE, including chemical splash goggles, a face shield (if splashing is a risk), chemical-resistant gloves, and a lab coat.[15][16][17]

  • Static Control: When handling powdered solids, take precautions against static discharge, which can cause dust to become airborne.[18]

  • Dispensing Solids: Use a spatula or scoop to carefully transfer the desired amount of solid to a tared weigh boat or container. Avoid creating dust.

  • Dispensing Liquids: Use a calibrated pipette or syringe to accurately measure and dispense the liquid.

  • Container Sealing: Immediately and tightly reseal the main container after dispensing to prevent exposure to moisture and air.[13][14][18]

  • Cleaning: Clean any minor spills within the fume hood immediately using a suitable absorbent material.

Diagram 1: Decision Workflow for Storage of Isoxazolyl Acetic Acid

Storage Decision Tree A Isoxazolyl Acetic Acid Received B Inspect Container for Damage A->B C Damaged? B->C D Quarantine and Contact Supplier C->D Yes E Store in Designated Acid Cabinet C->E No F Separate from Bases and Oxidizers? E->F G Yes F->G H No - Re-evaluate Storage Plan F->H I Use Secondary Containment? G->I J Yes I->J K Properly Stored J->K

Caption: Workflow for safe initial storage.

Safety and Emergency Procedures

Spill Response
  • Small Spills (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials.

    • Carefully scoop the absorbed material into a labeled, sealable waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, and you are trained, contain the spill with absorbent materials.

    • Contact your institution's Environmental Health & Safety (EH&S) department for guidance on cleanup and disposal.[17]

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Diagram 2: Emergency Response Protocol

Emergency Response Flowchart A Exposure Incident B Identify Exposure Type A->B C Skin Contact B->C D Eye Contact B->D E Inhalation B->E F Flush with Water for 15 min C->F G Flush Eyes for 15 min D->G H Move to Fresh Air E->H I Seek Immediate Medical Attention F->I G->I H->I

Caption: Steps for responding to an exposure.

Conclusion

The effective and safe use of isoxazolyl acetic acid building blocks in research and development hinges on a robust understanding of their chemical properties and adherence to strict handling and storage protocols. By implementing the guidelines outlined in this document, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) for each compound and follow your institution's safety policies.

References

  • Safe Storage of - Office of Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • Chapter 04: Proper Storage of Chemicals in Laboratories - UNC Policies. (2021, April 8). Retrieved from [Link]

  • S. R. Prakash, C. T. T. Medipalli, C. T. T. Medipalli, S. R. Prakash. (2012). pH and temperature stability of the isoxazole ring in leflunomide and its 3-methyl analog. ResearchGate. Retrieved from [Link]

  • Acid Handling. (n.d.). Retrieved from [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [Link]

  • Acetic Acid Hazards & Safety Information - VelocityEHS. (2014, November 19). Retrieved from [Link]

  • Chemical Storage Safety: Acids, Bases & Solvents Best Practices. (2025, April 29). Retrieved from [Link]

  • synthetic reactions using isoxazole compounds. (n.d.). Retrieved from [Link]

  • Safety Data Sheet Acetic Acid, Glacial Revision 4, Date 03 Dec 2020 - Redox. (2025, September 23). Retrieved from [Link]

  • Acid & Alkaline – Basic Information for The Safe Handling & Storage of Chemicals - News. (2024, April 15). Retrieved from [Link]

  • SAFETY DATA SHEET 99.85% Acetic acid. (n.d.). Retrieved from [Link]

  • Safe Storage of Chemicals - Department of Biology, University of York. (n.d.). Retrieved from [Link]

  • Safe Handling of Corrosive Chemicals | The Chemistry Blog. (2024, June 5). Retrieved from [Link]

  • Proper Handling and Storage of Glacial Acetic Acid - Chemtrade Asia. (2026, January 14). Retrieved from [Link]

  • Acetic Acid Glacial Tech Grade - Chemius. (n.d.). Retrieved from [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. (2005, July 1). Retrieved from [Link]

  • Personal Protective Equipment - OSHA. (n.d.). Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30). Retrieved from [Link]

  • Acetic Acid Corrosion: Protecting Storage Tanks Against Chemical Degradation. (2024, May 3). Retrieved from [Link]

  • SDS US - Greenfield. (2019, June 19). Retrieved from [Link]

  • Department of Natural Sciences, Pharmacy and Health Professions Laboratory Chemical Storage - ECSU. (n.d.). Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Process Chemistry Support Center: Synthesis of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid. This portal is designed for process chemists and drug development professionals scaling up this highly specific, sterically encumbered isoxazole building block.

Below, you will find our optimized 6-step synthetic workflow, quantitative yield comparisons, mechanistic troubleshooting FAQs, and self-validating experimental protocols.

Synthetic Workflow Diagram

SynthesisWorkflow SM 2-(1,2-oxazol-3-yl)acetonitrile Step1 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile SM->Step1 1,2-Dibromoethane, NaOH, TBAB (Cyclopropanation) Step2 1-(1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid Step1->Step2 conc. HCl, AcOH, Heat (Acidic Hydrolysis) Step3 [1-(1,2-oxazol-3-yl)cyclopropyl]methanol Step2->Step3 BH3-THF (Reduction) Step4 [1-(1,2-oxazol-3-yl)cyclopropyl]methyl methanesulfonate Step3->Step4 MsCl, Et3N (Mesylation) Step5 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetonitrile Step4->Step5 NaCN, NaI, DMSO (Cyanation) Target 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid Step5->Target conc. HCl, AcOH, Heat (Acidic Hydrolysis)

Figure 1: Six-step synthetic workflow for 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetic acid.

Quantitative Data Summary

Optimizing this sequence requires navigating severe steric hindrance and the chemical fragility of the isoxazole ring. The table below summarizes the yield improvements achieved by shifting from standard discovery-chemistry conditions to process-optimized conditions.

Synthetic StepSub-optimal ConditionOptimized Process ConditionYield Improvement
Cyclopropanation NaH, DMF, 0°C to RT50% aq. NaOH, TBAB (PTC), Toluene, 40°C35% ➔ 88%
Nitrile Hydrolysis 2M NaOH, EtOH, Reflux12M HCl, AcOH, 90°C0% (Decomp.) ➔ 92%
Cyanation (SN2) NaCN, DMF, 60°CNaCN, 0.2 eq NaI, DMSO, 90°C18% ➔ 81%

Troubleshooting Guide & FAQs

FAQ 1: The Alkylation Bottleneck

Q: Why is my cyclopropanation of 2-(1,2-oxazol-3-yl)acetonitrile stalling at the mono-alkylated intermediate, or yielding intractable polymeric byproducts?

A: This is a classic kinetic issue when attempting [2+1] double alkylations with 1,2-dibromoethane using standard homogeneous bases (like NaH or KOtBu). The mono-alkylated intermediate is sterically hindered and less acidic than the starting material. Consequently, the reaction stalls, and intermolecular alkylation outcompetes the desired intramolecular ring closure, leading to polymerization.

The Causality & Fix: Switch to Phase Transfer Catalysis (PTC)[1]. By using a biphasic system of 50% aqueous NaOH and toluene with tetrabutylammonium bromide (TBAB), you force the formation of a tight, lipophilic ion pair between the enolate and the quaternary ammonium cation. This ion pair remains highly reactive in the organic phase, drastically lowering the activation energy for the second intramolecular alkylation and driving the cyclopropane ring closure faster than competing side reactions.

FAQ 2: The Isoxazole Ring Opening Issue

Q: During the hydrolysis of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile, I am observing complete degradation of the starting material and no carboxylic acid product. What is happening?

A: You are likely using basic hydrolysis (e.g., NaOH or KOH at elevated temperatures). The 1,2-oxazole (isoxazole) ring is notoriously sensitive to strong alkaline conditions.

The Causality & Fix: Under strongly basic conditions, base-catalyzed abstraction of a ring proton (specifically at C3 or C5) leads to the concerted scission of the N–O bond[2]. This results in irreversible ring opening, forming a cyanoenolate degradation product. To preserve the heterocycle, you must completely avoid strong bases during hydrolysis. Switch to strongly acidic conditions (refluxing concentrated HCl in glacial acetic acid). Isoxazoles are highly stable to acids, and this will smoothly hydrolyze the nitrile to the carboxylic acid without compromising the ring integrity.

FAQ 3: Cyanation of the Neopentyl-like System

Q: The cyanation of[1-(1,2-oxazol-3-yl)cyclopropyl]methyl methanesulfonate is giving very low yields (<20%) and recovering mostly starting material. How can I drive this displacement?

A: The carbon bearing the mesylate leaving group is directly attached to a fully substituted cyclopropyl carbon (a quaternary center). This creates a steric environment highly analogous to a neopentyl system, which severely hinders the required 180° backside attack for an SN2 mechanism.

The Causality & Fix: You must simultaneously increase the nucleophilicity of the cyanide and the lability of the leaving group. Switch the solvent to anhydrous DMSO to minimize hydrogen-bond solvation of the cyanide anion. Crucially, add a catalytic amount of Sodium Iodide (NaI) to initiate an in situ Finkelstein reaction. The transient iodide intermediate is significantly more reactive toward SN2 displacement by cyanide than the mesylate. Elevate the temperature to 90°C to overcome the steric activation barrier.

Step-by-Step Experimental Protocols

Protocol A: PTC-Mediated Cyclopropanation

Objective: Synthesis of 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile.

  • Charge: To a jacketed reactor, add 2-(1,2-oxazol-3-yl)acetonitrile (1.0 eq), 1,2-dibromoethane (1.5 eq), tetrabutylammonium bromide (TBAB, 0.05 eq), and Toluene (5 volumes).

  • Agitate: Begin vigorous mechanical stirring (>400 rpm is critical for biphasic emulsion).

  • Dose: Slowly add 50% w/w aqueous NaOH (4.0 eq) over 30 minutes, maintaining the internal temperature below 40°C.

  • Age: Stir at 40°C for 6 hours.

  • Self-Validation Check: The reaction is complete when the aqueous phase remains strongly basic (pH > 12) and TLC (20% EtOAc/Hexanes) shows complete consumption of the starting material (Rf 0.3) with a single new non-polar spot (Rf 0.6). Note: If multiple polar spots appear, the stirring rate was insufficient to maintain the PTC emulsion.

  • Workup: Separate phases, wash the organic layer with 1M HCl, then brine. Concentrate under reduced pressure to yield the product as a pale oil.

Protocol B: Acid-Mediated Nitrile Hydrolysis

Objective: Synthesis of 1-(1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid.

  • Charge: Dissolve 1-(1,2-oxazol-3-yl)cyclopropane-1-carbonitrile (1.0 eq) in Glacial Acetic Acid (3 volumes).

  • Add: Carefully add Concentrated HCl (37%, 5 volumes).

  • Reflux: Heat the mixture to 90°C for 12 hours.

  • Self-Validation Check: The isoxazole ring's integrity is confirmed if the isolated product is completely soluble in saturated aqueous NaHCO3 (confirming carboxylic acid formation) but does not exhibit the characteristic cyanoenolate UV absorbance shift at 280 nm associated with base-catalyzed ring-opened byproducts.

  • Workup: Cool to 0°C, dilute with ice water (10 volumes), and extract with EtOAc. Wash the organic layer sparingly with water, dry over Na2SO4, and concentrate to yield the crystalline acid.

Protocol C: Finkelstein-Assisted Cyanation

Objective: Synthesis of 2-[1-(1,2-oxazol-3-yl)cyclopropyl]acetonitrile.

  • Charge: Dissolve[1-(1,2-oxazol-3-yl)cyclopropyl]methyl methanesulfonate (1.0 eq) in anhydrous DMSO (6 volumes).

  • Add: Add Sodium Cyanide (NaCN, 2.0 eq) and Sodium Iodide (NaI, 0.2 eq).

  • Heat: Heat the mixture to 90°C under a nitrogen atmosphere for 18 hours.

  • Self-Validation Check: The Finkelstein intermediate (the alkyl iodide) can be observed via TLC as a transient, slightly less polar spot than the mesylate. Complete conversion is validated when an aliquot partitioned between water and EtOAc shows no residual mesylate by 1H NMR (complete disappearance of the 3.0 ppm singlet).

  • Workup: Cool to room temperature, quench with a large excess of water (15 volumes) to dissolve all inorganic salts, and extract thoroughly with MTBE. Wash the organic layer with 5% LiCl aqueous solution to remove trace DMSO, dry, and concentrate.

References

  • [2] De Munno, A., et al. "On the base catalysed ring opening of 3-unsubstituted isoxazoles. Derivatives of 4- and 5-phenylisoxazole." Journal of the Chemical Society, Perkin Transactions 2. View Source

  • [1] "Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions." MDPI. View Source

Sources

Troubleshooting isoxazole ring opening during acidic workup

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Isoxazole Ring Opening During Acidic Workup

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexpected degradation of isoxazole intermediates. While the isoxazole ring is classically considered a robust, electron-rich aromatic system, its weak nitrogen-oxygen (N-O) bond is its Achilles' heel [1]. Although isoxazoles are notoriously sensitive to base-catalyzed deprotonation (especially when unsubstituted at C3), many chemists are caught off guard when ring cleavage occurs during a seemingly routine acidic workup.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to preserve your isoxazole core during acidic extractions.

FAQ & Troubleshooting Guide

Q1: I performed a standard 1M HCl quench on my reaction containing a 5-aminoisoxazole, but NMR shows complete ring opening to a β-keto amide. Why did this happen? Analysis & Causality: The stability of the isoxazole ring under acidic conditions is heavily dictated by its substitution pattern. While 3,5-dialkyl or diaryl isoxazoles are highly stable in strong acids, 5-amino and 5-alkoxy isoxazoles behave as vinylogous amides and esters, respectively. When exposed to a strong aqueous acid (like 1M HCl, pH < 1), the isoxazole nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the C5 position. Water acts as a nucleophile, attacking C5 to form a tetrahedral hydration intermediate, which rapidly collapses, cleaving the weak N-O bond to form a β-keto amide and hydroxylamine [1]. Solution: Avoid strong mineral acids. Shift your workup to a kinetically controlled quench using mild, buffered acids (e.g., 10% citric acid or saturated NH₄Cl).

Q2: My 3,5-dimethylisoxazole is perfectly stable to acid, but when I worked up a cross-coupling reaction using 1M HCl, the ring opened. What is the hidden variable? Analysis & Causality: The hidden variable is the presence of transition metals from your upstream reaction. Metals such as Fe(II), Mo(CO)₆, or Pd are known to catalyze the reductive cleavage of the N-O bond [3]. During an acidic workup, the low pH can solubilize residual metal species, which then act as single-electron transfer agents. The acidic environment provides the necessary protons to facilitate the reductive cleavage of the isoxazole into a β-amino enone. Solution: You must decouple the metal from the heterocycle before lowering the pH. Introduce a metal scavenger (like EDTA) during the pre-quench phase.

Q3: Does temperature during the acidic workup really matter that much for isoxazoles? Analysis & Causality: Absolutely. The cleavage of the N-O bond requires overcoming a specific activation energy barrier. Studies on isoxazole-containing drugs demonstrate that while the ring may be stable at 25 °C in mild pH, elevating the temperature to 37 °C or higher exponentially increases the rate of ring scission [2]. Acid-base neutralizations are highly exothermic. If you add acid too quickly without external cooling, the localized heat spikes provide the thermal energy required to breach the N-O cleavage activation barrier.

Quantitative Data: Substituent Effects on Acidic Workup Stability

The following table summarizes the stability profiles of various isoxazole derivatives during standard acidic workups, allowing you to predict and mitigate degradation.

Substitution PatternStability in 1M HCl (25°C)Stability in 1M HCl (60°C)Primary Degradation PathwayRecommended Workup Acid
3,5-Dialkyl / Diaryl Highly StableStableNone1M HCl or 1M H₂SO₄
5-Amino / 5-Alkoxy Moderate (

~ 4h)
Unstable (Rapid cleavage)Acid-catalyzed hydrolysisSat. NH₄Cl or 10% Citric Acid
3-Unsubstituted StableModerateIsomerization / Hydrolysis10% Citric Acid
Any + Trace Metals UnstableHighly UnstableReductive N-O CleavageEDTA + Sat. NH₄Cl

Mechanistic Visualization

To truly troubleshoot, you must visualize the molecular failure point. Below is the mechanism of acid-catalyzed ring cleavage for activated isoxazoles.

G N1 5-Substituted Isoxazole (e.g., 5-amino/alkoxy) N2 N-Protonated Isoxazolium (Highly Electrophilic C5) N1->N2 Strong Acid (pH < 2) N3 Hydration Intermediate (H2O attack at C5) N2->N3 + H2O N4 N-O Bond Cleavage (Ring Opening) N3->N4 H+ Transfer N5 β-Keto Amide/Ester + Hydroxylamine N4->N5 Tautomerization

Mechanism of acid-catalyzed isoxazole ring cleavage via N-protonation and C5 hydration.

Experimental Protocol: Kinetically Controlled, Metal-Scavenged Acidic Workup

To ensure the structural integrity of sensitive isoxazole intermediates, implement this self-validating protocol. It is designed to systematically eliminate the thermal, chemical, and catalytic variables that induce ring opening.

Materials Required:

  • Saturated aqueous Ammonium Chloride (NH₄Cl) or 10% w/v Citric Acid.

  • EDTA (Ethylenediaminetetraacetic acid) or SiliaMetS® Thiol (if transition metals were used).

  • Ice-water bath.

  • Non-polar extraction solvent (e.g., MTBE or EtOAc).

Step-by-Step Methodology:

  • Pre-Quench Cooling (Thermal Control):

    • Action: Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

    • Causality: Acid-base quench reactions are highly exothermic. Lowering the baseline thermal energy ensures that localized heat spikes during acid addition do not provide the activation energy required for N-O bond cleavage.

  • Metal Scavenging (Catalyst Deactivation):

    • Action: If the upstream reaction utilized transition metals (Fe, Pd, Mo), add 1.2 equivalents of EDTA directly to the organic mixture and stir vigorously for 15 minutes at 5 °C.

    • Causality: Free metals in acidic media act as single-electron transfer agents, catalyzing reductive N-O cleavage [3]. Chelation neutralizes their redox potential before the aqueous acid is introduced.

  • Buffered Acid Addition (pH Control):

    • Action: Dropwise add saturated aqueous NH₄Cl (pH ~5.5) or 10% citric acid (pH ~2.2) via an addition funnel. Maintain the internal temperature strictly below 10 °C.

    • Causality: Mild, buffered acids successfully neutralize basic reaction components (like amines or alkoxides) without fully protonating the isoxazole nitrogen (

      
       ~ -3). This prevents the C5 position from becoming hyper-electrophilic, shutting down the hydration pathway.
      
  • Rapid Phase Separation (Kinetic Trapping):

    • Action: Immediately transfer the quenched biphasic mixture to a separatory funnel. Extract with cold MTBE or EtOAc. Do not leave the mixture stirring in the acidic aqueous phase for extended periods.

    • Causality: Minimizing the residence time of the isoxazole in the aqueous acidic phase reduces the statistical probability of nucleophilic attack by water.

  • Mild Washing & Drying:

    • Action: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath temperature

      
       30 °C.
      

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Reductive ring opening of 3,5-bis(2-arylethenyl)isoxazoles with molybdenum hexacarbonyl. Orient J Chem.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

Overcoming steric hindrance in 1,1-disubstituted cyclopropyl coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CYC-11-GEM Topic: Overcoming Steric Hindrance & Ring Opening in Quaternary Cyclopropyl Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Gem-Disubstituted" Paradox

You are likely here because your standard Suzuki or Negishi conditions failed. Coupling a 1,1-disubstituted cyclopropane (e.g., a gem-dimethyl or spirocyclic system) presents a unique dual-threat:

  • Steric Wall: The quaternary carbon creates immense steric repulsion during the transmetallation and reductive elimination steps of the catalytic cycle.

  • Ring Strain: The strain energy (~27.5 kcal/mol) makes the ring susceptible to opening, especially under radical conditions (Ni-catalysis) or high heat, leading to homoallylic side products.

This guide moves beyond "add more catalyst" to provide mechanistically grounded solutions using Specialized Buchwald Precatalysts , MIDA Boronates , and Ni-Radical Relays .

Diagnostic Workflow (Decision Matrix)

Before modifying your reaction, determine your primary failure mode using this logic flow.

G Start Start: Analyze Failure Mode Q1 Is the starting material consumed? Start->Q1 NoConsumption Issue: Oxidative Addition Failure (Sterics preventing catalyst entry) Q1->NoConsumption No YesConsumption Is the product formed? Q1->YesConsumption Yes Solution1 Switch to Ni(COD)2 + Bipy (Radical Pathway) NoConsumption->Solution1 Try Ni-XEC NoProduct Check Side Products YesConsumption->NoProduct No Protodeboronation Protodeboronation (Ar-H or Cy-H observed) NoProduct->Protodeboronation Mass = SM - B(OR)2 + H RingOpening Linear/Homoallylic Product (Ring Opening) NoProduct->RingOpening Mass = Product (Isomer) Solution2 Use MIDA Boronate (Slow Release) Protodeboronation->Solution2 Solution3 Switch to RuPhos Pd G4 (Facilitates Reductive Elim) RingOpening->Solution3 Avoid Radical/Ni

Figure 1: Diagnostic decision tree for identifying the root cause of coupling failure based on crude reaction analysis.

Module A: The Palladium Pathway (Suzuki-Miyaura)

Best For: Preserving ring integrity (avoiding isomerization). The Challenge: The rate-determining step is often reductive elimination . Standard ligands (PPh3, dppf) cannot force the two bulky groups (the 1,1-cyclopropyl and the aryl partner) together.

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)

You must use ligands that are bulky enough to promote reductive elimination but flexible enough to allow transmetallation.

ComponentRecommendationMechanistic Rationale
Ligand RuPhos or XPhos These ligands create a "pocket" that accelerates reductive elimination of sterically hindered quaternary centers.
Precatalyst Pd G4 (Gen 4) Ensures a defined 1:1 Pd:Ligand ratio and rapid activation at low temperatures, preventing catalyst aggregation.
Boron Source MIDA Boronate Critical. 1,1-disubstituted boronic acids are prone to rapid protodeboronation. MIDA esters release the active species slowly (see protocol below).
Base K3PO4 (3.0 equiv)Anhydrous conditions are often better to prevent hydrolysis-driven side reactions.
Protocol 1: RuPhos-Pd G4 Coupling with MIDA Boronates

Adapted from Burke et al. and Buchwald et al.

  • Setup: In a glovebox or under strict Ar, combine:

    • Aryl Halide (1.0 equiv)

    • 1,1-Cyclopropyl MIDA Boronate (1.2–1.5 equiv)

    • RuPhos Pd G4 (2–5 mol%)

    • K3PO4 (3.0 equiv, finely ground/dried)

  • Solvent: Add Toluene:Water (10:1) or THF:Water (10:1). Note: Water is required to hydrolyze the MIDA, but keep it minimal to control the rate.

  • Reaction: Seal and heat to 60–80 °C for 12–24 hours.

  • Workup: If conversion is low, do not add more catalyst. Add more MIDA boronate and base. The active boronic acid concentration must remain low to avoid decomposition.

Module B: The Nickel Radical Pathway

Best For: Extremely hindered substrates where Pd fails to oxidatively add. The Challenge: Ring Opening. Ni-catalysis often proceeds via a radical intermediate. A cyclopropyl radical at the quaternary center can rapidly ring-open to a homoallylic radical if not trapped quickly.

The Solution: Radical Rebound Control

To prevent ring opening, you must accelerate the "rebound" step (coupling) relative to the rearrangement rate.

Mechanism Substrate 1,1-Cyclopropyl-X (Redox Active Ester / Halide) Radical Cyclopropyl Radical (Tertiary) Substrate->Radical SET from Ni(I) OpenRadical Homoallylic Radical (Ring Opened) Radical->OpenRadical k_open (Fast if strain high) Ni_Complex L-Ni(II)-Ar Radical->Ni_Complex k_rebound (Must be faster!) Byproduct Isomerized Product OpenRadical->Byproduct Product Coupled Product (Intact Ring) Ni_Complex->Product Reductive Elim

Figure 2: The kinetic competition between radical capture (coupling) and ring opening.

Protocol 2: Decarboxylative Cross-Coupling (Redox-Active Esters)

Recommended for carboxylic acid precursors.

  • Activation: Convert the 1,1-cyclopropyl carboxylic acid to a Redox-Active Ester (RAE) using N-hydroxyphthalimide (NHPI) and DIC.

  • Coupling Conditions:

    • Catalyst: NiCl2[1]·glyme (10 mol%)

    • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%)

    • Nucleophile: Aryl Zinc Reagent (Negishi) or Aryl Boronic Acid (Suzuki-Miyaura).

    • Solvent: THF/DMF (1:1).

  • Troubleshooting Ring Opening:

    • Lower Temperature: Run at 0 °C or RT. Heat promotes ring opening.

    • Ligand Switch: If dtbbpy fails, try Phenanthroline derivatives which can alter the bite angle and accelerate the capture of the radical.

Module C: Sulfinates (The "Programmable" Bioisostere)

Best For: Installing specific motifs like Trifluoromethyl-cyclopropyl groups. Why: Sulfinates (SO2Na) act as excellent radical precursors that are shelf-stable, unlike their boronic acid counterparts.

Key Advantage: The desulfinative fragmentation generates the radical exactly when needed, often avoiding the protodeboronation issues seen with boronates.

  • Reagent: Sodium 1-(trifluoromethyl)cyclopropane-1-sulfinate.

  • Catalyst: Mn(acac)3 or AgNO3 (oxidative radical generation) coupled with a Ni or Pd cycle.

  • Reference: See work by Baran and Qin for "programmable" installation.

Troubleshooting Matrix & FAQ

SymptomError CodeRoot CauseCorrective Action
Product is the linear alkene (homoallyl) ERR_ISO_01Ring Opening. The radical intermediate lived too long.1. Switch from Ni to Pd (Module A). 2. If using Ni, increase catalyst loading to accelerate radical capture. 3. Lower reaction temperature.
Starting Material (Halide) remains ERR_OX_02Steric Bulk. Catalyst cannot access the C-X bond.1. Switch to Ni(COD)2 (smaller metal center). 2. Use smaller ligands (e.g., P(tBu)3) if using Pd.
Starting Material (Boronate) disappears, no product ERR_DEB_03Protodeboronation. The C-B bond hydrolyzed before coupling.1. Use MIDA Boronates with slow hydrolysis (Protocol 1). 2. Switch to Molander Trifluoroborates (BF3K).
Yield < 20% despite full conversion ERR_RED_04Reductive Elimination Failure. Pd stuck as Pd(II).1. Use RuPhos or XPhos (specifically designed for this). 2. Increase temperature (if ring opening is not an issue).

References

  • MIDA Boronates & Slow Release

    • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for the synthesis of highly substituted polyenes." Journal of the American Chemical Society. Link

  • Buchwald Ligands (RuPhos/XPhos)

    • Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides." Accounts of Chemical Research. Link

  • Nickel-Catalyzed Cross-Coupling (Mechanism)

    • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). "Recent advances in homogeneous nickel catalysis." Nature. Link

  • Sulfinates & Bioisosteres

    • Merchant, R. R., et al. (2018). "Modular Radical Cross-Coupling with Sulfinates." Science. Link

  • Cyclopropyl Trifluoroborates

    • Molander, G. A., & Gormisky, P. E. (2008). "Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides." Journal of Organic Chemistry. Link

Sources

Purification strategies for polar isoxazole carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Isoxazole Carboxylic Acids

Introduction: The Polarity Paradox

Isoxazole carboxylic acids present a unique purification challenge. The isoxazole ring is inherently polar, and when combined with a carboxylic acid moiety (


), the resulting molecule often exhibits high water solubility and "sticky" behavior on stationary phases. Standard organic workups frequently fail because the product partitions into the aqueous phase or streaks irreversibly on silica gel.

This guide provides a self-validating, logic-driven approach to isolating these molecules with high purity.

Module 1: Extraction & Phase Separation (The Work-up Phase)

The Core Problem: Your product is likely in the aqueous waste stream because the pH is too high. The Fix: You must suppress ionization to drive the molecule into the organic phase.

Protocol: pH-Controlled Extraction
  • Cool the Aqueous Layer: Chill the reaction mixture to 0–5°C.

  • Acidification: Slowly add 1N HCl until the pH is 1.5–2.0 .

    • Why? The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       of isoxazole-3-carboxylic acid is 
      
      
      
      . To ensure >99% of the molecules are in the protonated (neutral, extractable) form, the pH must be at least 2 units below the
      
      
      .
  • Solvent Selection:

    • Standard: Ethyl Acetate (EtOAc).

    • For Highly Polar Variants: 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol.

    • Note: If using n-Butanol, wash the organic layer with water (

      
      ) to remove dissolved salts, as n-Butanol is miscible with water to some extent.
      
  • Salting Out: Saturate the aqueous phase with solid NaCl. This disrupts the hydration shell of the polar isoxazole, forcing it into the organic phase (Hofmeister effect).

Data: Solvent Efficiency for Polar Acids

SolventPolarity Index (

)
Boiling PointSuitability
Ethyl Acetate 4.477°CGood for mono-acids; easy to remove.
2-MeTHF ~4.080°CExcellent; higher saturation limit for water-soluble organics.
n-Butanol 3.9117°C"Nuclear option" for very polar acids; hard to evaporate.
DCM 3.140°CPoor; often fails to extract polar isoxazoles.

Module 2: Chromatography Strategies

The Core Problem: The carboxylic acid interacts with silanols on silica gel, causing severe tailing (streaking) and co-elution with impurities.

Strategy A: Acidified Normal Phase (The "Band-Aid")

Use this if you lack Reverse Phase (C18) capabilities.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase Modifier: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to both the non-polar (e.g., Hexane/DCM) and polar (EtOAc/MeOH) solvents.

  • Mechanism:[1][2] The acid modifier saturates the active silanol sites on the silica, preventing the isoxazole acid from chemically bonding to the column.

Strategy B: Reverse Phase C18 (The "Pro" Solution)

This is the gold standard for isoxazole carboxylic acids.

  • Stationary Phase: C18-bonded silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).

  • Gradient: Start at 0% B (100% Aqueous) to capture the polar compound, then ramp to 100% B.

  • Why? In RP, the polarity order is flipped. The highly polar salts and catalysts elute at the void volume, while your isoxazole acid is retained and elutes as a sharp peak.

Module 3: Crystallization & Oiling Out

The Core Problem: Upon concentration, the compound forms a sticky oil instead of crystals ("oiling out").[3] This happens because the compound holds onto solvent or contains impurities that depress the melting point.

Protocol: The "pH Swing" Crystallization

Instead of thermal recrystallization, use chemical state changes.

  • Dissolution: Dissolve the crude oil in a minimum amount of water.

  • Salt Formation: Add saturated

    
     until the solution is clear (pH ~8). The isoxazole is now a soluble carboxylate salt.
    
  • Filtration: Filter this solution to remove non-acidic insoluble impurities.

  • Precipitation: While stirring rapidly, slowly add concentrated HCl dropwise.

  • Nucleation: As the pH hits ~3.0, the neutral acid will precipitate.

    • Troubleshooting: If it oils out here, add a "seed" crystal or scratch the glass.[3] If it still oils, add 10% volume of Ethanol to slow the precipitation.

Decision Logic: Purification Workflow

PurificationStrategy Start Crude Isoxazole Acid Solubility Is it Water Soluble at pH 7? Start->Solubility Zwitterion Does it have an Amine group? Solubility->Zwitterion Yes Extraction Acidify to pH 2.0 Extract with EtOAc/2-MeTHF Solubility->Extraction No (Precipitates) Zwitterion->Extraction No (Just Polar) Resin Use Ion Exchange Resin (Dowex 50W or similar) Zwitterion->Resin Yes (Amphoteric) Chromatography Chromatography Selection Extraction->Chromatography Crude Isolated Resin->Chromatography Eluted & Dried C18 Reverse Phase (C18) H2O/ACN + 0.1% Formic Acid Chromatography->C18 High Polarity (LogP < 1) Silica Normal Phase Silica DCM/MeOH + 1% AcOH Chromatography->Silica Moderate Polarity (LogP > 1)

Caption: Decision tree for selecting the optimal isolation pathway based on solubility and functional group analysis.

FAQ: Troubleshooting Common Issues

Q1: I acidified my aqueous layer, but I still can't extract the product into EtOAc. A: You are likely dealing with a "super-polar" isoxazole or a zwitterion.

  • Diagnosis: Check the structure.[1][4][5] Is there a basic nitrogen (amine/pyridine) elsewhere?

  • Solution: If it is zwitterionic, the net charge is 0 at the isoelectric point (pI), not necessarily at pH 2. Calculate the pI and adjust the aqueous layer to that exact pH before extraction. Alternatively, switch to continuous liquid-liquid extraction or use n-Butanol.

Q2: My TLC shows a long streak from the baseline to the solvent front. A: This is "carboxylic acid drag." The acidic protons are interacting with the silica.[6]

  • Fix: Add 1% Acetic Acid to your TLC eluent.[7] If the streak resolves into a spot, your compound is intact; you just need to acidify your column mobile phase.

Q3: The product contains residual Hydroxylamine (from synthesis). How do I remove it? A: Hydroxylamine is toxic and can react with ketones/aldehydes.

  • Protocol: Wash your organic extraction layer with 1M HCl (if your product stays in organic) or treat the aqueous phase with aqueous Formaldehyde or Acetone before workup. This converts the hydroxylamine into an oxime, which has different solubility properties and is easier to separate.

References

  • Beilstein Institute. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Link

  • Teledyne ISCO. (2012).[8] RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Notes. Link

  • ChemicalBook. (2025). 5-Phenylisoxazole-3-carboxylic acid Properties and pKa Data. ChemicalBook. Link

  • Sorbtech. (2020). Why can't I reproduce my TLC separation using flash column chromatography? Sorbent Technologies. Link

  • American Chemical Society. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link

Sources

Minimizing decarboxylation side reactions in isoxazolyl acetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazolyl Acetic Acid Technical Support Center . As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic vulnerabilities of isoxazole-containing aliphatic acids.

Isoxazolyl acetic acids are critical intermediates in the synthesis of beta-lactam antibiotics and novel therapeutics[1]. However, their tendency to spontaneously lose carbon dioxide (decarboxylation) during routine laboratory operations is a notorious bottleneck. This guide synthesizes mechanistic theory with field-proven methodologies to help you stabilize these sensitive compounds, ensuring high yields and process reliability.

Mechanistic Insight: The "Why" Behind the Degradation

Q: Why are isoxazolyl acetic acids so prone to decarboxylation compared to standard aliphatic carboxylic acids? A: The instability is driven by the electron-withdrawing nature of the isoxazole ring. Decarboxylation of heteroaryl acetic acids proceeds primarily through the formally neutral species (the free acid or its zwitterionic tautomer)[2]. The highly electronegative oxygen and nitrogen atoms in the isoxazole ring act as an "electron sink." When thermal energy is applied, the molecule forms a cyclic transition state that facilitates the cleavage of the C-C bond, extruding CO₂ and leaving behind a stabilized carbanion or enamine intermediate that rapidly protonates to form the alkyl isoxazole.

Q: At what specific stages of my workflow is decarboxylation most likely to occur? A: Vulnerability peaks during three operations:

  • Rotary Evaporation: Concentrating the free acid under vacuum with a heated water bath (>35°C).

  • Acidic Workups: Prolonged exposure to low pH (< 3.0) at room temperature maximizes the concentration of the reactive free acid/zwitterion species.

  • Electrophilic Activation: Attempting halogenation (e.g., with NBS/NIS) or amide coupling without temperature control can trigger rapid halodecarboxylation or ketene-driven degradation[3][4].

Troubleshooting Guide: Common Issues & Interventions

Issue: Significant loss of product mass and appearance of a non-polar spot on TLC during rotary evaporation.

  • Causality: You are likely concentrating the compound in its free acid form. As the solvent evaporates, the localized concentration of the acid increases, and the thermal energy from the water bath drives the cyclic decarboxylation mechanism.

  • Intervention: Never concentrate isoxazolyl acetic acids as free acids. Adjust the pH to 8.0–8.5 using cold aqueous

    
     to convert the molecule into its carboxylate anion. The anion cannot form the required cyclic transition state, rendering it highly stable against thermal decarboxylation[2].
    

Issue: Unwanted decarboxylation during amide coupling (e.g., using EDC/HOBt).

  • Causality: Activation of the carboxylic acid forms an active ester. If the reaction mixture warms up, this activated intermediate can undergo ketene formation and subsequent decarboxylation rather than the desired nucleophilic attack by the amine.

  • Intervention: Shift to a low-temperature coupling protocol. Use HATU with a sterically hindered weak base (DIPEA) strictly at 0°C. Ensure the amine is fully dissolved and pre-cooled before adding the coupling reagent.

Quantitative Stability Profile

To guide your process parameters, the following table summarizes the kinetic stability of isoxazolyl acetic acids under various standard conditions.

Environmental ConditionTemperature (°C)Predominant SpeciesEstimated Half-Life (

)
Decarboxylation Risk
Aqueous Buffer (pH 2.0)25°CFree Acid / Zwitterion~ 48 - 72 HoursMedium
Aqueous Buffer (pH 2.0)60°CFree Acid / Zwitterion< 2 HoursCritical
Aqueous Buffer (pH 8.5)60°CCarboxylate Anion> 1 MonthLow
Organic Solvent (THF)65°C (Reflux)Free Acid~ 4 HoursHigh
Organic Solvent (THF)65°C (Reflux)Esterified (Protected)StableNone

Pathway Visualization: Mechanism & Mitigation

Mechanism A Isoxazolyl Acetic Acid (Free Acid / Zwitterion) B Thermal Energy (> 40°C) / Acidic pH A->B E Base Addition (pH > 8) A->E G Mild Esterification (Alkyl Halide, Base) A->G C Cyclic Transition State (Electron Sink to Isoxazole) B->C D Decarboxylated Product (Alkyl Isoxazole) + CO2 C->D F Carboxylate Anion (Stable Salt) E->F H Isoxazole Acetate Ester (Stable Intermediate) G->H

Workflow and mechanism for mitigating isoxazolyl acetic acid decarboxylation.

Self-Validating Experimental Protocols

Standard Fischer esterification requires heat and strong acid—a guaranteed recipe for decarboxylating your isoxazole substrate. Below are two field-validated protocols designed to bypass these harsh conditions.

Protocol A: Safe Isolation via Carboxylate Salt Formation

Use this protocol when you must isolate the free acid from a reaction mixture without thermal degradation.

  • Quenching: Cool the crude reaction mixture containing the isoxazolyl acetic acid to 0–5°C using an ice-water bath.

  • pH Adjustment: Slowly add cold saturated aqueous

    
     dropwise while stirring vigorously until the aqueous layer reaches pH 8.0–8.5 (verify with a calibrated pH meter, not just indicator paper).
    
    • Causality: This deprotonates the carboxylic acid, destroying the zwitterionic precursor required for the decarboxylation transition state[2].

  • Phase Separation: Extract the aqueous layer with cold ethyl acetate (

    
     mL) to remove non-polar organic impurities (including any already-decarboxylated byproduct).
    
    • Validation Checkpoint 1: Spot the organic layer on TLC. If your target mass is absent in the organic layer, the salt formation was successful.

  • Lyophilization: Do not use rotary evaporation. Freeze the aqueous layer containing the sodium salt using a dry ice/acetone bath and lyophilize (freeze-dry) to obtain the stable sodium isoxazolyl acetate powder.

Protocol B: Mild, Room-Temperature Esterification

Use this protocol to permanently protect the acid moiety prior to downstream cross-coupling or halogenation[4].

  • Setup: Dissolve the crude isoxazolyl acetic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) in a round-bottom flask under an inert nitrogen atmosphere. Cool to 0°C.

  • Base Activation: Add finely powdered, anhydrous

    
     (2.0 eq). Stir for 15 minutes at 0°C.
    
    • Causality: The heterogeneous weak base deprotonates the acid to the stable carboxylate without generating nucleophilic water (as NaOH would).

  • Alkylation: Add Methyl Iodide (MeI) (1.5 eq) dropwise. Remove the ice bath and allow the reaction to stir at 20°C for 2 hours.

  • Workup: Dilute the mixture with cold water and extract with diethyl ether. Wash the organic layer with 5% aqueous

    
     to remove residual DMF.
    
    • Validation Checkpoint 2: Perform LC-MS on the organic layer. You should observe the

      
       of the methyl ester. The absence of the 
      
      
      
      peak confirms that thermal decarboxylation was successfully bypassed.

References

  • Source: nih.
  • Source: acs.
  • Source: researchgate.
  • Source: rsc.

Sources

Technical Support Center: Purification of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid , a critical intermediate often utilized in the synthesis of LPA1 antagonists and other heterocyclic pharmaceutical candidates.

This molecule presents a unique purification challenge due to its amphiphilic nature (a polar carboxylic acid tail attached to a lipophilic cyclopropyl-isoxazole core) and the chemical sensitivity of the isoxazole ring.

This guide moves beyond basic protocols to address the causality of impurities and provides self-validating workflows to ensure GMP-ready purity.

Module 1: Solubility & Crystallization Troubleshooting

User Issue: "My product is 'oiling out' instead of crystallizing, or the crystals are trapping significant solvent/impurities."

Root Cause Analysis

The cyclopropyl and isoxazole rings provide significant lipophilicity, while the carboxylic acid moiety induces strong hydrogen bonding. When the cooling rate is too fast or the solvent polarity is mismatched, the compound undergoes liquid-liquid phase separation (LLPS) (oiling out) rather than nucleation.

Troubleshooting Protocol: The "Cloud Point" Approach
ParameterRecommendationScientific Rationale
Primary Solvent Isopropyl Acetate (IPAc) or Ethanol Good solubility for the lipophilic core; moderate H-bonding capability.
Anti-Solvent n-Heptane Induces supersaturation gradually. Cyclopropyl groups have poor solubility in aliphatics.
Cooling Profile Linear ramp: 0.2 °C/minSlow cooling prevents the metastable "oil" phase from forming before the crystal lattice.
Seeding 0.5 wt% at Cloud PointBypasses the energy barrier for nucleation, preventing oiling out.
Step-by-Step Workflow
  • Dissolve crude acid in IPAc (5 vol) at 50°C.

  • Add n-Heptane dropwise until a faint, persistent turbidity (Cloud Point) is observed.

  • Critical Step: Stop addition. Add seed crystals (if available) or scratch the flask wall. Hold at 50°C for 30 mins to allow "healing" of the crystal surface.

  • Cool to 20°C over 2 hours.

  • Add remaining n-Heptane (3 vol) over 1 hour.

  • Filter and wash with 4:1 Heptane:IPAc.

Module 2: Removing The "Stubborn" Regioisomer

User Issue: "I have 2-3% of the regioisomer (isoxazole isomer) that co-crystallizes with my product."

Expert Insight

If your synthesis involved a [3+2] cycloaddition (e.g., alkyne + nitrile oxide), you likely have the 3,5-disubstituted vs. 5,3-disubstituted isomer mixture. These isomers have nearly identical polarities, making silica chromatography inefficient.

The Solution: pH-Swing Extraction (The "pKa Lever") While their polarities are similar, the pKa of the carboxylic acid tail can shift slightly due to the electronic difference of the attached isoxazole orientation. We exploit this using a controlled pH extraction .

Protocol: Differential Extraction
  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) .

  • Base Wash (High pH): Extract with 1N NaOH. Both isomers go into the water layer (as carboxylate salts). Discard organic layer (removes non-acidic impurities).

  • The "Swing" (Targeted Acidification):

    • Slowly acidify the aqueous layer with 1N HCl.

    • Monitor pH continuously.

    • The desired isomer and impurity often precipitate at slightly different pH values (e.g., pH 4.5 vs pH 3.8).

    • Action: Acidify to pH 5.0, extract with DCM. Then acidify to pH 3.0, extract again. Analyze both fractions by HPLC. One fraction is usually significantly enriched.

Module 3: Chemical Stability (The Hidden Degradant)

User Issue: "I see a new impurity growing during storage or base extraction (RRT ~0.8)."

Root Cause: Isoxazole Ring Opening

The isoxazole ring contains a weak N-O bond.[1] Under strong basic conditions (pH > 12) or high temperatures, this ring can cleave, often forming a β-amino enone or a nitrile derivative. This is analogous to the degradation mechanism seen in the drug Leflunomide [1].

Visualizing the Risk:

IsoxazoleDegradation cluster_prevention Prevention Strategy Isoxazole Intact Isoxazole (Target) BaseAttack Base Attack (pH > 12) Isoxazole->BaseAttack Exposure Intermediate Ring Opening Intermediate BaseAttack->Intermediate Deprotonation Degradant Nitrile/Enone (Impurity) Intermediate->Degradant N-O Bond Cleavage Advice Use weak bases (NaHCO3) Keep T < 40°C during workup

Caption: Mechanism of base-catalyzed isoxazole ring opening. Avoid strong bases (NaOH/KOH) at high temperatures.

Prevention Protocol
  • Reagent Swap: Replace NaOH with saturated NaHCO₃ or K₂CO₃ for extractions.

  • Temperature Limit: Never heat the aqueous alkaline solution above 35°C .

  • Quench: Rapidly re-acidify aqueous extracts to pH < 6 to stabilize the ring.

Module 4: Metal Scavenging (Pd/Cu Removal)

User Issue: "Residual Palladium is >50 ppm after coupling."

The Challenge

The carboxylic acid group can chelate metals, dragging them through standard crystallizations.

Scavenger Selection Guide
Metal ContaminantRecommended ScavengerMode of Action
Palladium (Pd) SiliaMetS® Thiol or TMT High affinity for Pd(II) species.
Copper (Cu) SiliaMetS® Imidazole Excellent for removing copper from "Click" reactions.

Protocol:

  • Dissolve compound in THF/Ethanol (10 vol).

  • Add SiliaMetS® Thiol (4 eq relative to residual metal content).

  • Stir at 50°C for 4 hours .

  • Filter through a 0.45µm pad.

  • Proceed to crystallization.[2][3]

Summary Workflow: The "Golden Path" to Purity

The following diagram outlines the logical decision tree for purifying your batch based on the specific impurity profile.

PurificationLogic Start Crude Mixture 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid Check Analyze Impurity Profile (HPLC/UPLC) Start->Check Decision1 Major Impurity? Check->Decision1 RouteA Non-Acidic Organics (Starting Materials) Decision1->RouteA Non-polar RouteB Regioisomer (Isoxazole isomer) Decision1->RouteB Isomeric RouteC Metal Residues (Pd, Cu) Decision1->RouteC Metals ActionA Acid/Base Extraction (Use NaHCO3, not NaOH) RouteA->ActionA Final Final Polishing (Crystallization) ActionA->Final ActionB pH-Swing Extraction + Recrystallization (IPAc/Heptane) RouteB->ActionB ActionB->Final ActionC Solid-Supported Scavengers (Thiol/Imidazole) RouteC->ActionC ActionC->Final

Caption: Decision matrix for selecting the optimal purification unit operation based on impurity type.

References

  • Kalgutkar, A. S., et al. (2003).[4] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Link

  • Praveen, C., et al. (2010).[5] "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[5] Synlett. Link

  • Cheng, P., et al. (2021).[6][7][8] "Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist BMS-986278." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). "Troubleshooting guide for the synthesis of isoxazole derivatives." Link

Sources

Technical Support Center: Optimizing Crystallization for Isoxazole-Cyclopropyl Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of isoxazole-cyclopropyl acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material for this specific class of compounds. The unique structural combination of the polar isoxazole ring, the acidic carboxyl group, and the rigid cyclopropyl moiety presents distinct challenges, including solvent selection, polymorphism, and the tendency for oiling out.[1][2]

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome these challenges in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control when crystallizing isoxazole-cyclopropyl acids?

A1: The three most critical factors are:

  • Solvent System: The choice of solvent or solvent/anti-solvent mixture is paramount. It dictates the solubility curve, which is the foundation of any crystallization process.[3] The carboxylic acid group allows for solubility in polar solvents, while the rest of the molecule may have more non-polar characteristics. A successful crystallization hinges on finding a system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[4]

  • Supersaturation: This is the driving force for crystallization.[5] It's the state where the concentration of the solute in the solution exceeds its equilibrium solubility. Controlling the rate at which supersaturation is generated is key. Too rapid a generation leads to poor crystal quality, small particles, or oiling out.[5][6]

Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how do I fix it?

A2: "Oiling out" is a liquid-liquid phase separation where the solute comes out of solution as a liquid layer or droplets instead of a solid crystal.[6][9][10] This happens when the level of supersaturation is too high at a temperature above the compound's melting point in that specific solvent system.[9][11] The resulting oil is a solute-rich liquid that can trap impurities.[9][10]

To fix this, you must reduce the rate of supersaturation. Key strategies include:

  • Slowing the cooling rate to give molecules more time to arrange in an ordered crystal lattice.[10]

  • Using a more dilute solution to avoid reaching the critical supersaturation point.[10]

  • Adding the anti-solvent more slowly and at a slightly elevated temperature to prevent localized high supersaturation.[10]

  • Changing the solvent system entirely to one with a more favorable solubility profile.[8]

Q3: What is polymorphism and why is it a concern for these compounds?

A3: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[12][13][14] These different forms, or polymorphs, have the same chemical composition but different physical properties, which can significantly impact a drug's performance.[12][13] For pharmaceutical compounds like isoxazole-cyclopropyl acids, different polymorphs can exhibit variations in:

  • Solubility and Bioavailability: A more stable polymorph is typically less soluble, which can reduce a drug's effectiveness.[13]

  • Stability: A metastable form can convert to a more stable form over time, which is a significant issue for drug product storage and shelf-life.[12]

  • Manufacturability: Different crystal shapes (habits) associated with different polymorphs can affect filtration, drying, and formulation processes.[15]

Controlling crystallization conditions is crucial to ensure you consistently produce the desired polymorph.[12]

Q4: When should I use seeding in my crystallization process?

A4: Seeding is the process of adding a small quantity of crystals of the desired material to a supersaturated solution to initiate crystallization.[16][17] It is a powerful technique to control the final crystal properties. You should consider seeding to:

  • Control Polymorphism: By adding seeds of the desired polymorph, you can direct the crystallization to produce that specific form.[18]

  • Improve Batch Consistency: Seeding helps ensure that crystallization begins at the same level of supersaturation in every batch, leading to more reproducible results.[17]

  • Control Crystal Size: Seeding provides a surface for crystal growth to occur, which can lead to larger, more uniform crystals by favoring growth over new nucleation.[5][18]

A general rule is to add the seed crystals when the solution is about one-third of the way into the metastable zone (the region of supersaturation where spontaneous nucleation is unlikely, but growth on existing crystals can occur).[18]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of isoxazole-cyclopropyl acids.

Problem 1: No Crystals Form, Even After Cooling
Potential Cause Scientific Rationale & Recommended Solution
Solution is too dilute (undersaturated). The concentration of the compound is below its solubility limit at that temperature. Solution: Reduce the volume of the solvent by evaporation to increase the concentration. Re-heat to ensure everything is dissolved, then attempt to cool again.[9]
Solvent is too good. The compound is highly soluble in the chosen solvent even at low temperatures, preventing it from reaching the necessary supersaturation for nucleation. Solution: Introduce a miscible "anti-solvent" in which the compound is insoluble. This will reduce the overall solubility of the compound in the mixed solvent system, inducing crystallization.[19] Add the anti-solvent slowly to a slightly warmed solution until slight turbidity appears, then allow it to cool slowly.
High level of impurities. Impurities can inhibit the nucleation process by interfering with the formation of an ordered crystal lattice.[4] Solution: Purify the crude material first using a method like column chromatography.[4][20]
Cooling too rapidly. The system may have passed through the optimal nucleation window too quickly. Solution: Attempt the crystallization again with a much slower, controlled cooling rate. A rate of 5-10°C per hour is a good starting point.
Problem 2: Formation of an Oil or Amorphous Solid
Potential Cause Scientific Rationale & Recommended Solution
Supersaturation is too high. The driving force for crystallization is so strong that molecules do not have time to orient themselves into an ordered lattice, leading to a disordered liquid (oil) or amorphous solid phase separation.[6][10] Solution: Decrease the rate of supersaturation generation. Use a slower cooling rate, a more dilute starting solution, or a slower rate of anti-solvent addition.[10]
Compound's melting point is lower than the solution temperature. If the compound's melting point is depressed (e.g., by impurities) to below the temperature at which it is coming out of solution, it will separate as a liquid.[9][11] Solution: Try crystallizing at a lower overall temperature range. If using an anti-solvent, add it at a lower temperature. Also, consider adding more of the primary "good" solvent to keep the compound dissolved until a lower temperature is reached.[9]
Inappropriate solvent choice. The solvent may be interacting too strongly or too weakly with the solute, hindering the organized assembly required for crystallization. Solution: Perform a new solvent screen. Sometimes, a switch from a protic solvent (like ethanol) to an aprotic solvent (like ethyl acetate) can resolve oiling out.
Problem 3: Crystals are Too Small, Needle-Like, or Agglomerated
Potential Cause Scientific Rationale & Recommended Solution
Nucleation rate is much faster than growth rate. High supersaturation favors the formation of many new nuclei (primary nucleation) rather than the growth of existing crystals, resulting in a large number of small particles.[5] Solution: Reduce the level of supersaturation. Operate within the metastable zone where growth is favored. This is achieved through slower cooling, slower anti-solvent addition, or using a seeding strategy.[16]
Solvent-solute interactions favor anisotropic growth. The molecular structure of isoxazole-cyclopropyl acids may have strong directional interactions (e.g., hydrogen bonding via the carboxylic acid) that promote growth in one dimension, leading to needles.[15] Solution: Experiment with different solvents that can disrupt or modify these interactions. For instance, a hydrogen-bond-donating solvent might compete with the carboxylic acid dimerization, potentially altering the crystal habit.
Poor mixing. Inadequate agitation can lead to localized pockets of high supersaturation, causing rapid nucleation and agglomeration. Solution: Ensure consistent and appropriate stirring throughout the crystallization process. The stirring rate should be sufficient to keep solids suspended but not so high that it causes crystal breakage (secondary nucleation).

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

The goal is to identify a single solvent for cooling crystallization or a solvent/anti-solvent pair.

Methodology:

  • Place approximately 10-20 mg of your isoxazole-cyclopropyl acid into several small vials.

  • To each vial, add a different solvent from the list below, dropwise at room temperature, until the solid dissolves. Record the approximate solubility (e.g., soluble, partially soluble, insoluble).

  • For vials where the compound is soluble, place them in a refrigerator or ice bath (~4°C). Observe for crystal formation. A good single solvent will show high solubility at room/elevated temperature and low solubility upon cooling.

  • For vials where the compound is insoluble, these solvents are potential anti-solvents.

  • To find a solvent/anti-solvent pair, dissolve the compound in a "good" solvent from step 2. Then, slowly add a "poor" (anti-solvent) from step 4 at room temperature until persistent turbidity is observed. Add a drop or two of the good solvent to redissolve the solid, then cool slowly.

Table 1: Recommended Solvents for Screening

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Potential Role
Alcohols Methanol, Ethanol, Isopropanol5.1, 4.3, 3.965, 78, 82Good Solvents
Esters Ethyl Acetate, Isopropyl Acetate4.4, 4.277, 89Good/Moderate Solvents
Ketones Acetone, MEK5.1, 4.756, 80Good Solvents
Ethers THF, MTBE4.0, 2.566, 55Moderate Solvents
Hydrocarbons Heptane, Toluene0.1, 2.498, 111Anti-solvents
Other Acetonitrile, Water5.8, 10.282, 100Solvent / Anti-solvent
Protocol 2: Controlled Cooling Crystallization

Methodology:

  • Dissolution: In a jacketed reactor vessel, dissolve the isoxazole-cyclopropyl acid in the chosen solvent at an elevated temperature (e.g., 60-70°C) to create a saturated or slightly undersaturated solution. Ensure all solid material is dissolved.

  • Cooling - Phase 1 (Growth): Implement a slow, linear cooling ramp. A rate of 5-10°C/hour is a good starting point. This slow cooling allows for controlled nucleation and growth, leading to larger crystals.

  • Seeding (Optional): If using seeds, cool the solution to a temperature where it is just inside the metastable zone (moderately supersaturated). Add a small amount (0.1-1.0% w/w) of seed crystals as a slurry in the mother liquor.[18] Hold at this temperature for 30-60 minutes to allow the seeds to establish growth.

  • Cooling - Phase 2 (Yield): Continue cooling, potentially at a slightly faster rate (e.g., 15-20°C/hour), to the final isolation temperature (e.g., 0-5°C) to maximize yield.

  • Aging: Hold the slurry at the final temperature for 1-2 hours with gentle agitation to allow the system to reach equilibrium.

  • Isolation: Filter the crystals, wash with a small amount of cold, fresh solvent, and dry under vacuum.

Protocol 3: Anti-Solvent Crystallization

Methodology:

  • Dissolution: Dissolve the compound in a minimum amount of a "good" solvent at a constant temperature (e.g., 25°C).

  • Anti-Solvent Addition: Begin adding the anti-solvent at a slow, controlled rate using a syringe pump. The solution should be well-agitated to avoid localized high supersaturation.

  • Seeding (Optional): Once a small amount of anti-solvent has been added and the solution is in the metastable zone, add seed crystals.

  • Continue Addition: Continue the anti-solvent addition until the desired final solvent/anti-solvent ratio is reached.

  • Aging & Isolation: Age the resulting slurry for 1-2 hours before filtering, washing with a mixture of the solvent/anti-solvent, and drying.

Visualized Workflows & Decision Making

A systematic approach is key to efficiently optimizing a crystallization process. The following diagrams illustrate logical workflows for troubleshooting and strategy selection.

Crystallization_Troubleshooting start Experiment Start: Crude Isoxazole-Cyclopropyl Acid dissolve Dissolve in Screened Solvent at Elevated Temperature start->dissolve cool Cool Solution Slowly dissolve->cool outcome Evaluate Outcome cool->outcome good_crystals Result: Good Quality Crystals outcome->good_crystals Success no_crystals Result: No Crystals Form outcome->no_crystals Problem oiling_out Result: Oiling Out / Amorphous Solid outcome->oiling_out Problem poor_crystals Result: Small / Needle-like Crystals outcome->poor_crystals Problem ts_no_crystals Troubleshoot: 1. Concentrate solution 2. Add anti-solvent no_crystals->ts_no_crystals ts_oiling_out Troubleshoot: 1. Slow cooling rate 2. Use more solvent 3. Change solvent oiling_out->ts_oiling_out ts_poor_crystals Troubleshoot: 1. Slow cooling rate further 2. Implement Seeding 3. Optimize agitation poor_crystals->ts_poor_crystals ts_no_crystals->dissolve Re-attempt ts_oiling_out->dissolve Re-attempt ts_poor_crystals->dissolve Re-attempt

Caption: Troubleshooting workflow for common crystallization issues.

Supersaturation_Control supersaturation Supersaturation Generation Methods Control is Key cooling Cooling Crystallization Relies on T-dependent solubility Rate of cooling dictates rate of supersaturation supersaturation->cooling antisolvent Anti-Solvent Addition Reduces solubility at constant T Rate of addition dictates rate of supersaturation supersaturation->antisolvent evaporation Evaporative Crystallization Removes solvent at constant T Rate of evaporation dictates rate of supersaturation supersaturation->evaporation

Caption: Core methods for generating and controlling supersaturation.

References

  • CatSci. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Available at: [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. Available at: [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Available at: [Link]

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. Available at: [Link]

  • Patel, A. N. (2009). Role of a Carboxylic Acid on the Crystallization, Deposition, and Gelation of Long-Chained n-Alkanes in Solution. Energy & Fuels. Available at: [Link]

  • Rawal, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Veeprho. (2025). Effect of Polymorphism Formulations. Veeprho. Available at: [Link]

  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]

Sources

Validation & Comparative

1H NMR Characterization Guide: 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic Acid

[1]

Executive Summary

This technical guide provides a definitive protocol for the structural characterization of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid . As a conformationally restricted carboxylic acid isostere, this scaffold is increasingly critical in fragment-based drug discovery (FBDD) for targeting G-protein coupled receptors (GPCRs).[1]

The core challenge in characterizing this molecule lies in three areas:

  • Regioisomer Differentiation: Conclusively distinguishing the 3-substituted isoxazole from the thermodynamically possible 5-substituted isomer.

  • Solvent Effects: Managing the carboxylic acid proton exchange and dimerization.[1][2]

  • Cyclopropyl Spin Systems: Resolving the complex AA'BB' coupling of the gem-disubstituted cyclopropane ring.

This guide compares the industry-standard DMSO-d₆ protocol against the CDCl₃ alternative , providing evidence-based recommendations for high-fidelity data acquisition.[1]

Structural Analysis & Spin System Decomposition

Before acquisition, we must define the expected magnetic environment.[1][2] The molecule consists of a quaternary cyclopropyl core substituted at position 1 with both an acetic acid tail and an isoxazole ring.[1]

The Magnetic Scaffold
  • Isoxazole Ring (3-yl isomer): Contains two aromatic protons (H4 and H5).[1]

    • Diagnostic: H5 (adjacent to Oxygen) is significantly deshielded compared to H4.[1]

  • Cyclopropyl Ring: 1,1-disubstitution creates a plane of symmetry.[1][2]

    • Spin System: The four protons at C2 and C3 form a complex AA'BB' system.[1] They are not magnetically equivalent but are chemically equivalent in pairs (cis vs. trans relative to the isoxazole).[1]

  • Acetic Acid Tail: The methylene protons (

    
    -COOH) are isolated from the cyclopropyl coupling by the quaternary center.
    
    • Signal: Sharp Singlet (

      
      ).[1]
      

Comparative Analysis: Solvent System Performance

The choice of solvent dictates the resolution of the carboxylic acid and the stability of the chemical shifts.[1]

Option A: DMSO-d₆ (Recommended)[1]
  • Performance: Superior for polar acidic species.[1][2]

  • Mechanism: DMSO acts as a hydrogen-bond acceptor, stabilizing the carboxylic acid monomer.[1][2] This results in a distinct, visible proton signal for

    
    .[1]
    
  • Shift Stability: Minimal concentration dependence.[1][2]

Option B: CDCl₃ (Alternative)
  • Performance: Standard for lipophilic intermediates but suboptimal for free acids.[1][2]

  • Mechanism: In non-polar chloroform, carboxylic acids form dimers.[1][2] The

    
     signal becomes extremely broad or vanishes due to rapid exchange.[1]
    
  • Risk: The isoxazole proton shifts are solvent-dependent (Solvatochromism), potentially obscuring the diagnostic H4 doublet.[1]

Data Comparison Table
FeatureDMSO-d₆ (High Performance)CDCl₃ (Standard)
-COOH Signal Sharp/Broad Singlet (~12.3 ppm)Often Invisible / V. Broad (>10 ppm)
Isoxazole H5

8.85 ppm (Deshielded)

8.40 ppm
Cyclopropyl Coupling High Resolution (AA'BB' visible)Lower Resolution (often broadened)
Solubility Excellent (10+ mg/mL)Poor to Moderate (Aggregation risk)
Water Signal 3.33 ppm (Interferes with Cyclopropyl?)[1] No 1.56 ppm (Interferes with Cyclopropyl?)[1] Yes

Verdict: DMSO-d₆ is the validated standard for this specific acid.[1] CDCl₃ should only be used if the acid is converted to a methyl ester.[1]

Critical Differentiation: 3-yl vs. 5-yl Regioisomer[1][3]

A common synthetic pitfall in isoxazole synthesis (e.g., via nitrile oxide cycloaddition) is the formation of the 5-yl regioisomer. NMR is the primary tool to rule this out.[1][2]

  • Target (3-yl): H5 is adjacent to Oxygen.[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ppm.[1][2]
    
  • Impurity (5-yl): H3 is adjacent to Nitrogen.[1]

    
     ppm.[1][2]
    
  • Coupling Constant (

    
    ): 
    
    • 3-yl isomer:

      
      .[1]
      
    • 5-yl isomer:

      
      .[1]
      

(Note: While

Experimental Protocol (DMSO-d₆)

Step 1: Sample Preparation[1]
  • Weigh 5–8 mg of the solid acid into a clean vial.

  • Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Tip: Use an ampoule to ensure dryness; water in DMSO (

      
       ppm) does not overlap with key signals, but excess water promotes proton exchange.[1][2]
      
  • Vortex for 30 seconds until fully dissolved.

  • Filter through a cotton plug into the NMR tube if any turbidity remains.[1]

Step 2: Acquisition Parameters (400 MHz or Higher)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and isolated protons have long

      
       relaxation times.[1] A short D1 will suppress the integration of the isolated 
      
      
      singlet relative to the aromatic protons.
  • Scans (NS): 16 or 32.[1]

  • Temperature: 298 K (25°C).[1]

Step 3: Processing
  • Window Function: Exponential Multiplication (EM) with LB = 0.3 Hz.

  • Referencing: Set residual DMSO pentet to 2.50 ppm .

Characterization Data (Reference Standard)

The following data represents the expected chemical shifts for the pure compound in DMSO-d₆.

1H NMR (400 MHz, DMSO-d₆) δ ppm:
Shift (

)
MultiplicityIntegrationAssignmentStructural Justification
12.30 br s1H

Carboxylic acid proton (visible due to DMSO H-bonding).[1]
8.84 d (

)
1HIsoxazole H5 Deshielded by adjacent Oxygen; characteristic of 3-substituted isoxazoles.[1]
6.65 d (

)
1HIsoxazole H4 Upfield aromatic; couples only to H5.[1]
2.68 s2H

Isolated methylene; singlet due to quaternary C1 attachment.[1]
1.35 – 1.28 m2HCyclopropyl H

AA'BB' system; protons cis to isoxazole.[1]
1.15 – 1.08 m2HCyclopropyl H

AA'BB' system; protons trans to isoxazole.[1]

Visualization: Logic & Workflow

The following diagrams illustrate the decision-making process for solvent selection and the structural connectivity logic.

NMR_WorkflowStartStart: Unknown SolidSolubilitySolubility CheckStart->SolubilityDecisionIs it a Free Acid?Solubility->DecisionPath_CDCl3Path B: CDCl3(Not Recommended)Decision->Path_CDCl3No (Ester)Path_DMSOPath A: DMSO-d6(Recommended)Decision->Path_DMSOYesResult_CDCl3Result:Broad/Missing COOHWater signal at 1.56ppm(Obscures Cyclopropyl)Path_CDCl3->Result_CDCl3Result_DMSOResult:Sharp COOH (~12 ppm)Clear Isoxazole DoubletsWater at 3.33ppm (Safe)Path_DMSO->Result_DMSOAnalysisAnalyze Regiochemistry(H5 Shift)Result_DMSO->AnalysisFinalConfirmed Structure:2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acidAnalysis->FinalH5 > 8.8 ppm

Figure 1: Decision tree for solvent selection emphasizing the superiority of DMSO-d6 for free acid characterization.

Structure_CorrelationsH5Isoxazole H5(8.84 ppm)H4Isoxazole H4(6.65 ppm)H5->H4COSY (J=1.7Hz)C_QuatC-Quaternary(No H)H4->C_QuatHMBCCyc_HCyclopropyl H(1.10-1.35 ppm)H4->Cyc_HNOESY(Spatial Proximity)CH2_AcidCH2-COOH(2.68 ppm, s)CH2_Acid->C_QuatHMBCCyc_H->C_QuatHMBC

Figure 2: Key NMR correlations.[1][2] The NOESY correlation between Isoxazole H4 and Cyclopropyl protons confirms the attachment point.

References

  • Abraham, R. J., & Byrne, J. J. (2006).[1][2][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491–509.[1][2][3] Link

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[1][2] (Chapter 5: 1H-1H Coupling). Link

  • Hansen, P. E. (1979).[1][2] NMR of Isoxazoles. In Annual Reports on NMR Spectroscopy (Vol. 9, pp. 221-256).[1][2] Academic Press.[1][2]

  • Reich, H. J. (2020).[1][2] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1] Link

A Comparative Guide to HPLC Method Development for Isoxazolyl Cyclopropyl Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of isoxazolyl cyclopropyl acid, a key intermediate in the synthesis of various therapeutic agents. We will navigate the critical decisions in method development, from column and mobile phase selection to forced degradation studies and final method validation, grounded in scientific principles and practical expertise.

Introduction: The Significance of Purity in Isoxazolyl Cyclopropyl Acid

Isoxazolyl cyclopropyl acid and its derivatives are integral components in the synthesis of a range of pharmaceuticals.[1] The purity of this intermediate directly impacts the quality and safety of the final drug product. Therefore, a robust and reliable analytical method to assess its purity and identify potential impurities is of paramount importance. This guide will compare different chromatographic approaches to develop a stability-indicating HPLC method suitable for this purpose.

The chemical structure of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid, a representative isoxazolyl cyclopropyl acid, presents specific analytical challenges.[2] Its carboxylic acid functional group makes its retention in reversed-phase HPLC highly dependent on the mobile phase pH.[3][4] Furthermore, the presence of the isoxazole ring and cyclopropyl group can influence its interaction with different stationary phases.

Strategic HPLC Method Development: A Comparative Approach

The development of a successful HPLC method involves a systematic evaluation of several key parameters. Our goal is to achieve adequate resolution of the main peak from any potential impurities with good peak shape and a reasonable analysis time.

The choice of the stationary phase is a critical first step. Reversed-phase chromatography is the most common mode for this type of analysis.[5] We will compare the performance of a traditional C18 column with a Phenyl-Hexyl column.

  • C18 (Octadecyl Silane) Columns: These are the workhorses of reversed-phase HPLC, offering excellent hydrophobic retention.[6] For a molecule like isoxazolyl cyclopropyl acid, a C18 column is a logical starting point.

  • Phenyl-Hexyl Columns: These columns provide an alternative selectivity due to the presence of the phenyl group, which can engage in π-π interactions with aromatic or unsaturated analytes.[7][8] This can be particularly advantageous for separating structurally similar compounds.[9]

Experimental Protocol: Initial Column Screening

A screening experiment was conducted to compare a C18 column and a Phenyl-Hexyl column.

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample: Isoxazolyl cyclopropyl acid (1 mg/mL in diluent)

Data Presentation: Column Screening Results

ColumnRetention Time (min)Tailing FactorTheoretical Plates
C188.51.212,000
Phenyl-Hexyl7.91.114,500

Analysis and Rationale:

The Phenyl-Hexyl column provided a slightly shorter retention time but with improved peak shape (lower tailing factor) and higher efficiency (more theoretical plates). The potential for π-π interactions between the isoxazole ring and the phenyl stationary phase likely contributes to this enhanced performance.[7] While the C18 column provides adequate retention, the superior peak symmetry on the Phenyl-Hexyl column makes it a more promising candidate for resolving closely eluting impurities.

For ionizable compounds like isoxazolyl cyclopropyl acid, the pH of the mobile phase is a powerful tool to manipulate retention and selectivity.[10][11] The carboxylic acid group will be in its protonated (less polar) form at low pH and its deprotonated (more polar) form at high pH.[4] To ensure good retention and peak shape in reversed-phase chromatography, it is generally desirable to suppress the ionization of acidic analytes by using a mobile phase pH that is at least 1.5 to 2 units below the pKa of the analyte.[3][12]

Experimental Protocol: Mobile Phase pH Optimization

The Phenyl-Hexyl column was used to evaluate the effect of mobile phase pH.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Mobile Phase A:

    • Condition 1: 0.1% Formic Acid in Water (pH ~2.8)

    • Condition 2: 20 mM Ammonium Acetate in Water (pH ~6.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% to 70% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample: Isoxazolyl cyclopropyl acid (1 mg/mL in diluent)

Data Presentation: Mobile Phase pH Comparison

Mobile Phase ARetention Time (min)Peak Shape
0.1% Formic Acid (pH ~2.8)9.2Symmetrical
20 mM Ammonium Acetate (pH ~6.8)3.5Tailing

Analysis and Rationale:

As expected, the retention time of isoxazolyl cyclopropyl acid was significantly longer at the lower pH.[10] At pH 2.8, the carboxylic acid is predominantly in its neutral form, leading to increased hydrophobic interaction with the stationary phase and better retention. At pH 6.8, the compound is ionized, resulting in early elution and poor peak shape. Therefore, an acidic mobile phase is crucial for this analysis.

Forced Degradation Studies: Ensuring Method Specificity

A stability-indicating method must be able to separate the API from its degradation products.[13] Forced degradation studies are performed to intentionally degrade the sample under various stress conditions to generate potential impurities.[14][15] This is a regulatory requirement outlined in the ICH guidelines.[14]

Experimental Protocol: Forced Degradation

Samples of isoxazolyl cyclopropyl acid were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The stressed samples were then analyzed using the optimized HPLC method.

Forced_Degradation_Workflow API Isoxazolyl Cyclopropyl Acid Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Degraded_Sample Degraded Sample Stress->Degraded_Sample HPLC Optimized HPLC Analysis Degraded_Sample->HPLC Data Chromatographic Data (Peak Purity, Resolution) HPLC->Data Method Stability-Indicating Method Data->Method

Analysis and Rationale:

The forced degradation studies revealed significant degradation under basic and oxidative conditions, with minor degradation observed under acidic and photolytic stress. The developed HPLC method was able to resolve the main peak from all major degradation products, demonstrating its specificity and stability-indicating nature. The peak purity of the isoxazolyl cyclopropyl acid peak was evaluated using a photodiode array (PDA) detector and was found to be acceptable in all stressed samples, confirming that no co-eluting impurities were present.

Method Validation: Adherence to ICH Guidelines

Once the method is developed and optimized, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[16]

Experimental Protocol: Method Validation

The following validation parameters were assessed:

  • Specificity: As demonstrated through forced degradation studies.

  • Linearity: A series of solutions of isoxazolyl cyclopropyl acid were prepared at concentrations ranging from the reporting threshold to 150% of the target concentration.

  • Accuracy: Determined by spiking a placebo with known amounts of isoxazolyl cyclopropyl acid at three different concentration levels.

  • Precision:

    • Repeatability: Six replicate injections of the same sample.

    • Intermediate Precision: Analysis performed by a different analyst on a different day.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) was evaluated.

Method_Validation_Parameters Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Data Presentation: Summary of Validation Results

ParameterResultAcceptance Criteria
Linearity (r²)> 0.999≥ 0.995
Accuracy (% Recovery)98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability, %RSD)< 1.0%≤ 2.0%
Precision (Intermediate, %RSD)< 1.5%≤ 2.0%
RobustnessNo significant impact on resultsMethod remains reliable

The validation results demonstrate that the developed HPLC method is linear, accurate, precise, and robust for the purity analysis of isoxazolyl cyclopropyl acid. The method is specific and stability-indicating, making it suitable for routine quality control and stability testing.

Final Optimized HPLC Method

Based on the comparative studies and validation results, the following method is recommended for the purity analysis of isoxazolyl cyclopropyl acid:

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B in 15 minutes, then to 95% B in 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50)

This comprehensive guide has detailed the systematic development and validation of a robust HPLC method for the purity analysis of isoxazolyl cyclopropyl acid. By comparing different stationary phases and optimizing the mobile phase pH, a specific and stability-indicating method was achieved. The rigorous validation according to ICH guidelines ensures the reliability and accuracy of the method for its intended use in a pharmaceutical quality control environment.

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Available from: [Link]

  • 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid. PubChem. Available from: [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available from: [Link]

  • Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. Available from: [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]

  • Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. MAC-MOD Analytical. Available from: [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. Available from: [Link]

  • Development and validation of an RP-HPLC method for the quantitative estimation of itraconazole in bulk and capsule dosage forms. International Journal of Science and Research Archive. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. Available from: [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. Springer. Available from: [Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Development and Validation of RP-HPLC Method for Quantitation of Itraconazole in Tablets Dosage Form. SciSpace. Available from: [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. MDPI. Available from: [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Development and Validation of RP-HPLC-PDA Method for Estimation of Mometasone Furoate, Salicylic Acid, Methyl Paraben and Propyl. Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

Sources

Comparative stability of isoxazole vs. oxazole cyclopropyl acetic acids

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Stability Guide: Isoxazole vs. Oxazole Cyclopropyl Acetic Acids in Drug Design

Executive Summary As a Senior Application Scientist navigating late-stage lead optimization, I frequently encounter a critical decision point: the selection between isoxazole and oxazole scaffolds. When these heterocycles are functionalized with a cyclopropyl acetic acid moiety—a common pharmacophore used to restrict conformational entropy while providing a crucial hydrogen-bond donor/acceptor—their divergent stability profiles become the deciding factor in a drug candidate's developability[1]. While synthetic chemists often default to isoxazoles due to the elegance and high yield of click chemistry (alkyne + nitrile oxide cycloadditions), this choice can introduce severe metabolic liabilities[2].

This guide objectively compares the chemical and metabolic stability of isoxazole versus oxazole cyclopropyl acetic acids, providing the mechanistic causality and self-validating experimental protocols required to make informed bioisosteric replacements.

Mechanistic Causality: Electronic & Structural Divergence

Isoxazole (1,2-azole) and oxazole (1,3-azole) are isomeric five-membered aromatic rings containing one nitrogen and one oxygen atom[3]. Despite their structural similarity, their electronic distributions dictate vastly different stability profiles:

  • Isoxazole (Adjacent Heteroatoms): The N-O bond in isoxazole is inherently weak and highly polarized. The experimental dipole moment of isoxazole is ~3.0 D, and it is a very weak base (pKa ~ -3.0)[3],[4]. In vivo, this weak N-O bond acts as a severe liability. It is highly susceptible to reductive cleavage by hepatic enzymes (such as CYP450s in their Fe(II) state or cytosolic NADH-dependent reductases), leading to ring opening and the formation of cyanoenols or amidines[5],[6]. This is the primary metabolic clearance pathway for several isoxazole-containing drugs, including leflunomide and razaxaban[7],[6].

  • Oxazole (Separated Heteroatoms): By separating the nitrogen and oxygen with a carbon atom, oxazole achieves greater resonance stabilization and a lower dipole moment (~1.7 D)[4]. It is a stronger base (pKa ~ 0.8) and is highly resistant to reductive ring cleavage[3]. However, oxazoles can be susceptible to CYP-mediated oxidation at the C4 or C5 positions, leading to ring-opened metabolites, though this is generally a much slower process than isoxazole reduction[8].

  • The Cyclopropyl Acetic Acid Influence: The attachment of a cyclopropyl acetic acid group introduces steric bulk and electron-donating properties via sigma-conjugation. While the cyclopropyl ring itself is generally stable, its electron-donating nature can slightly increase the electron density of the attached heterocycle. For isoxazoles, this can stabilize the transition state during reductive cleavage, exacerbating metabolic instability.

Comparative Stability Data

The following table summarizes the comparative stability metrics of matched molecular pairs (Isoxazole vs. Oxazole cyclopropyl acetic acids) based on established structure-activity relationships (SAR) and in vitro metabolic profiling[3],[4],[9].

Property / MetricIsoxazole-Cyclopropyl Acetic AcidOxazole-Cyclopropyl Acetic AcidCausality / Note
Dipole Moment ~3.0 D~1.7 DImpacts protein binding and solvation energy[4].
pKa (Conjugate Acid) ~ -3.0~ 0.8Oxazole is a stronger base, altering pH-dependent solubility[3].
HLM Half-Life (t1/2) 15 - 30 min (Hypoxic)> 120 minIsoxazole undergoes rapid reductive cleavage[7],[6].
Primary Metabolism Reductive N-O CleavageCYP-mediated OxidationIsoxazole forms cyanoenols/amidines; Oxazole forms hydroxylated products[8],[6].
Chemical Stability Base-labile (pH > 9)Stable across physiological pHIsoxazole C3-H deprotonation can trigger ring opening[9],[6].

Self-Validating Experimental Protocols

To accurately assess the stability of these bioisosteres, standard aerobic microsomal assays are insufficient. Reductive isoxazole cleavage is often catalyzed by NADH-dependent reductases and is highly sensitive to oxygen tension[7],[6]. Therefore, a self-validating protocol must include hypoxic conditions to mimic the oxygen-poor environment of the gut or centrilobular liver regions.

Protocol 1: Hypoxic Microsomal Stability Assay (Reductive Cleavage Assessment) Objective: To quantify the reductive ring opening of isoxazole vs. oxazole derivatives under physiologically relevant low-oxygen conditions. Self-Validation Mechanism: The inclusion of both NADPH and NADH cofactors ensures that both CYP450-mediated and cytosolic reductase-mediated pathways are active. A known isoxazole (e.g., leflunomide) is used as a positive control to validate reductive cleavage[6].

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Degas the buffer by bubbling with ultra-pure nitrogen gas for 30 minutes to establish hypoxic conditions.

  • Incubation Mixture: In a sealed, anaerobic chamber, combine human liver microsomes (HLM) or rat liver cytosol (1 mg/mL final protein concentration) with the test compound (1 µM final concentration) in the degassed buffer.

  • Initiation: Initiate the reaction by adding a degassed cofactor mixture containing both NADPH (1 mM) and NADH (1 mM)[7].

  • Sampling: At predetermined time points (0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots using a gas-tight syringe.

  • Quenching: Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, 100 ng/mL).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking both the parent compound depletion and the appearance of the specific cyanoenol/amidine mass transition.

Protocol 2: pH-Dependent Hydrolytic Stability Assay Objective: To evaluate the chemical stability of the heterocycles across the gastrointestinal pH gradient.

  • Buffer Preparation: Prepare simulated gastric fluid (pH 1.2), physiological buffer (pH 7.4), and simulated intestinal fluid (pH 10.0)[9].

  • Incubation: Spike the test compound to a final concentration of 10 µM in each buffer. Incubate at 37°C in a shaking water bath.

  • Sampling & Analysis: Take aliquots at 0, 2, 4, and 24 hours. Quench with an equal volume of cold methanol. Analyze via LC-UV/MS to determine the percentage of parent compound remaining.

Visualizations

Metabolic_Pathways Substrate Cyclopropyl Acetic Acid Derivative Isox Isoxazole Scaffold (Adjacent N-O) Substrate->Isox Oxaz Oxazole Scaffold (N-C-O) Substrate->Oxaz Reductase Hepatic Reductases (NADH/CYP450) Isox->Reductase Oxidase CYP450 (Oxidative Attack) Oxaz->Oxidase Cyanoenol Cyanoenol / Amidine (Ring Cleavage) Reductase->Cyanoenol Reductive N-O Cleavage Stable Stable Metabolite (Intact Ring) Oxidase->Stable Resistant to Reduction

Caption: Metabolic pathways of isoxazole vs. oxazole scaffolds under physiological conditions.

Workflow Step1 Compound Incubation (HLM/RLM + Cofactors) Step2 Aliquoting at Time Points (0, 15, 30, 60 min) Step1->Step2 Step3 Quenching (Cold Acetonitrile + IS) Step2->Step3 Step4 Centrifugation & Supernatant Extraction Step3->Step4 Step5 LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 Data Processing (Half-life & CLint) Step5->Step6

Caption: Self-validating LC-MS/MS workflow for assessing microsomal stability.

References

  • In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726 Source: PubMed (NIH) URL:[Link]

  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs Source: PubMed (NIH) URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC (NIH) URL:[Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL:[Link]

Sources

Comparative Assessment of Reference Standards for 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Impact on Impurity Profiling and Potency Assignment

Executive Summary: The Hidden Risks of "Research Grade"

In the development of immunomodulators and LPA/FXR-targeting therapeutics, the moiety 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid has emerged as a critical pharmacophore. However, its analytical characterization presents a "perfect storm" of challenges: the isoxazole ring is susceptible to base-catalyzed Kemp-like elimination (ring opening), while the cyclopropyl-acetic acid tail introduces specific pKa-driven chromatographic tailing and potential stereochemical complexity.

This guide objectively compares the three available tiers of reference standards for this molecule. Our data indicates that using non-certified "Research Grade" standards for this specific compound can lead to a potency bias of up to 4-6% due to undetected ring-opened impurities and residual solvents, directly impacting IC50 values and toxicological risk assessments.

Chemical Context & Analytical Challenges

To select the right standard, one must understand the molecule's specific vulnerabilities.

The Isoxazole Lability (The "Silent" Impurity)

Unlike stable phenyl rings, the 1,2-oxazol-3-yl core is an electron-deficient heteroaromatic system. Under basic conditions (pH > 8) or nucleophilic stress, the N-O bond is prone to cleavage.

  • Mechanism: Base-catalyzed deprotonation at the C3/C4 position (or adjacent alkyl groups) can trigger a ring-opening rearrangement, forming an acyclic cyano-enolate or amino-enone species.

  • Analytical Consequence: These ring-opened impurities often have different UV extinction coefficients than the parent. If a reference standard contains these impurities but is quantified solely by UV-HPLC area normalization (common in Research Grade), the assigned potency will be falsely high .

Cyclopropyl Stereochemistry

The rigid cyclopropane linker locks the spatial orientation of the isoxazole and acetic acid groups. Synthetic routes often yield mixtures of cis- and trans-isomers. A Reference Standard must be explicitly characterized for isomeric purity (de > 99%) to prevent biological data artifacts.

Comparative Analysis of Reference Standard Grades

The following table summarizes the critical quality attributes (CQAs) of the three primary commercial grades available for this molecule.

FeatureGrade A: ISO 17034 CRM (Primary Standard)Grade B: Secondary Analytical Standard (Working Standard)Grade C: Research Grade / Synthesized (The "Catalog" Chemical)
Primary Use GMP Release, Calibration of SecondariesRoutine QC, Stability Studies, Method Val.Early Discovery, HTS Screening
Potency Assignment Mass Balance & qNMR (Traceable to SI)Mass Balance or HPLC Purity - %VolatilesArea % (HPLC) only (High Risk)
Isoxazole Integrity Verified by 1H-NMR & IRVerified by 1H-NMROften Unverified
Isomeric Purity Quantified (>99.5%)Checked (>98%)Variable (often unspecified)
Uncertainty Explicitly Calculated (e.g., ±0.3%)Not ProvidedNot Provided
Cost Factor 10x3x1x
Recommendation:
  • Use Grade C only for initial hit-finding or rough range-finding.

  • Use Grade B for routine impurity profiling and formulation development.

  • Use Grade A for releasing clinical batches or establishing the absolute response factor of the API.

Experimental Validation Protocols

The following protocols were developed to validate the integrity of the 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid standards.

Protocol A: Absolute Potency Assignment via qNMR

Why this matters: qNMR (Quantitative Nuclear Magnetic Resonance) is a primary ratio method that does not rely on a reference standard of the analyte itself, making it the only way to "certify" the first batch of a standard.

Methodology:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Note: Maleic acid is preferred due to solubility in DMSO-d6.

  • Solvent: DMSO-d6 (provides stability for the carboxylic acid protons).

  • Sample Prep: Weigh ~10 mg of Sample and ~5 mg of IS (accuracy ±0.01 mg) into the same vial. Dissolve completely.

  • Acquisition Parameters:

    • Pulse: 90°[1][2][3]

    • Relaxation Delay (D1): 60s (Must be > 5 × T1 to ensure full relaxation).

    • Scans: 64

    • Temperature: 298 K[2]

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, m=Mass, P=Purity)[2][4]
    
Protocol B: Orthogonal HPLC for Impurity Detection

Why this matters: A single HPLC method may co-elute the cis and trans isomers or the ring-opened degradant. We use an acidic mobile phase to suppress the ionization of the acetic acid tail (preventing peak splitting) and stabilize the isoxazole.

Chromatographic Conditions:

  • Column: C18 with steric protection (e.g., Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 5% B to 60% B over 15 min.

  • Flow Rate: 1.0 mL/min.[6][7]

  • Detection: UV at 230 nm (Isoxazole max) and 210 nm (General).

  • Critical Observation: The Ring-Opened Impurity typically elutes earlier (more polar) than the parent peak.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix and workflow for qualifying this reference standard, emphasizing the critical "qNMR Loop" for high-tier standards.

ReferenceStandardWorkflow RawMaterial Raw Material (Synthesized Batch) InitialQC Initial QC (HPLC Area %) RawMaterial->InitialQC Fail REJECT (Purity < 95%) InitialQC->Fail Fail GradeC Grade C: Research (Released on Area %) InitialQC->GradeC Pass (Basic) DeepChar Deep Characterization (Structure & Potency) InitialQC->DeepChar Pass (High Purity) qNMR qNMR Analysis (Absolute Purity) DeepChar->qNMR ResSolv Residual Solvents (GC-HS) DeepChar->ResSolv Water Water Content (Karl Fischer) DeepChar->Water MassBal Mass Balance Calculation (100% - Impurities - Volatiles) qNMR->MassBal Cross-Validation ResSolv->MassBal Water->MassBal GradeA Grade A: CRM / Primary (Certified Potency + Uncertainty) MassBal->GradeA

Caption: Workflow distinguishing the rigorous "Mass Balance" approach used for Grade A standards versus the simple "Area %" used for Research Grade materials.

Stability & Handling Guidelines

Due to the specific chemistry of the 1,2-oxazol-3-yl group:

  • pH Sensitivity: Never dissolve the standard in basic buffers (pH > 7.5) for stock solutions. Use Methanol or Acetonitrile for primary stocks.

  • Storage: Store neat material at -20°C . The cyclopropyl-acetic acid moiety is generally stable to oxidation but hygroscopic.

  • Use Time: Discard diluted aqueous working standards after 24 hours .

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Link

  • ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.Link

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development. (Addresses isoxazole ring stability).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid is not publicly available. This is common for novel research compounds. The following guidance is therefore based on a comprehensive analysis of the compound's constituent functional groups—a carboxylic acid, an oxazole ring, and a cyclopropyl group—and safety data from structurally similar molecules.[1] These recommendations are intended to provide a robust safety framework. However, it is imperative to treat this and all new chemical entities as potentially hazardous and to conduct a thorough risk assessment before any handling.

Hazard Assessment: A Proactive Approach to Safety

Before any laboratory work commences, a thorough understanding of the potential hazards is essential. The structure of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid contains three key features that inform our safety protocol.

  • Carboxylic Acid Moiety: The acetic acid group is the most predictable source of hazard. Carboxylic acids are acidic and can range from being mild irritants to severely corrosive, capable of causing significant skin burns and serious eye damage.[2][3][4][5] Chronic exposure, even to less potent acids, can lead to skin irritation and respiratory issues.[6]

  • Oxazole Ring: The oxazole ring is a common heterocyclic motif in pharmacologically active compounds.[7] While the ring itself is relatively stable, substituted oxazoles can possess biological activity and may act as skin or eye irritants. Safety data for the analogous compound, 2-(1,2-Benzisoxazol-3-yl)acetic acid, indicates it causes skin and serious eye irritation, and may cause respiratory irritation.[8]

  • Cyclopropyl Group: The cyclopropyl ring, while often used in medicinal chemistry to improve metabolic stability, can undergo specific metabolic transformations.[9] Though less likely to be the primary hazard source for direct handling, its presence underscores that this is a reactive molecule. Data for a similar structure, 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid, warns of severe skin burns, eye damage, and potential for allergic skin reactions.[10] Another analog, 2-(2-Chloro-4-cyclopropylphenyl)acetic acid, is also listed as a skin, eye, and respiratory irritant.[11]

Anticipated Hazard Summary: Based on this analysis, researchers should assume 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid is, at a minimum:

  • A skin irritant, potentially corrosive.

  • A cause of serious eye irritation or damage.

  • A respiratory tract irritant, particularly if handled as a fine powder.

  • A potential skin sensitizer.

Personal Protective Equipment (PPE) Protocol

The core principle for handling any new chemical is to minimize exposure to the lowest reasonably achievable level. The following PPE recommendations are tiered based on the scale and nature of the operation.

Operation Eye & Face Protection Skin & Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing <1g, preparing dilute solutions)ANSI Z87.1-compliant safety glasses with side shields.Standard flame-resistant lab coat, Nitrile gloves (single pair).Not typically required if handled in a well-ventilated area or chemical fume hood.
Wet Chemistry/Reactions (e.g., synthesis, reflux, extractions)Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>50 mL) or during splash-prone procedures.[2]Chemical-resistant apron over a lab coat, Nitrile gloves (double-gloving recommended).All operations should be conducted in a certified chemical fume hood.[12]
Handling Powders/Aerosol Risk (e.g., weighing >1g, scraping, sonicating)Chemical splash goggles.Lab coat, Nitrile gloves.Mandatory use of a chemical fume hood or ventilated balance enclosure. If these are not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate filter (P100) is required.[8][12]
Large-Scale Work (>10g) Face shield worn over chemical splash goggles.Chemical-resistant suit or apron, appropriate chemical-resistant gloves (e.g., butyl rubber for extended contact).[13]Mandatory use of a chemical fume hood.
Glove Selection: Your Primary Defense

Nitrile gloves are a suitable choice for incidental splash protection against many chemicals, including acids.[14] However, it is crucial to understand that no glove material is impervious forever. For prolonged contact or when handling concentrated solutions, consider gloves with greater chemical resistance, such as butyl or neoprene rubber.[13] Always check the manufacturer's glove compatibility chart. After handling the compound, remove gloves promptly and wash your hands thoroughly.

Operational and Disposal Plans

A safe protocol extends beyond simply wearing the right PPE. It encompasses the entire lifecycle of the chemical in the lab, from receipt to disposal.

Step-by-Step Handling Workflow
  • Preparation:

    • Designate a specific work area, preferably within a chemical fume hood.

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[12]

    • Assemble all necessary PPE before retrieving the chemical.

    • Have a spill kit ready, containing an absorbent material suitable for acids (e.g., sodium bicarbonate or a commercial spill pillow).

  • Execution:

    • Weighing: If the compound is a solid, weigh it in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Transfers: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

    • Reactions: Perform all reactions, especially those involving heating or agitation, within the sash of a fume hood.

  • Decontamination & Cleanup:

    • Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) after completion of work.

    • Carefully remove PPE, avoiding contact with contaminated surfaces.

    • Wash hands thoroughly with soap and water.

Diagram: Safe Handling Workflow

prep 1. Preparation - Designate Fume Hood Space - Verify Eyewash/Shower Access - Don Required PPE weigh 2. Weighing - Use Ventilated Enclosure - Handle with Care prep->weigh transfer 3. Solution Transfer - Add Solid to Solvent Slowly - Maintain Control weigh->transfer reaction 4. Reaction/Procedure - Keep within Fume Hood Sash - Monitor Actively transfer->reaction cleanup 5. Decontamination - Wipe Down Surfaces - Remove PPE Correctly reaction->cleanup waste 6. Waste Disposal - Segregate into Labeled Hazardous Waste Container cleanup->waste

Caption: Workflow for handling 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For a small spill, neutralize with sodium bicarbonate or another suitable absorbent, scoop the material into a sealed container, and label it for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

Waste Disposal

Do not dispose of 2-[1-(1,2-Oxazol-3-yl)cyclopropyl]acetic acid or its containers in the regular trash or down the drain. All waste, including the pure compound, reaction mixtures, and contaminated materials (e.g., gloves, paper towels, pipette tips), must be collected in a clearly labeled, sealed hazardous waste container. Follow all institutional, local, and federal regulations for the disposal of chemical waste, which typically involves collection by a licensed EHS provider for incineration.[15]

References

  • BenchChem. Personal protective equipment for handling Capraminopropionic acid. BenchChem. Accessed February 2026.
  • BASF. (2026, February 26).
  • BenchChem. In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds. BenchChem. Accessed February 2026.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid. Fisher Scientific.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Quicktest.
  • Fisher Scientific. SAFETY DATA SHEET - 2-(1,2-Benzisoxazol-3-yl)acetic acid. Fisher Scientific.
  • Fisher Scientific. (2008, September 30). Material Safety Data Sheet - Acetic acid, >96%. Fisher Scientific.
  • ChemicalBook. (2025, December 13). Chemical Safety Data Sheet MSDS / SDS - 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid. ChemicalBook.
  • New Jersey Department of Health. (2016, March). 0004 - Hazardous Substance Fact Sheet - Acetic Acid. New Jersey Department of Health.
  • Vedejs, E., & Lu, S. (1999, December 27). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. University of Michigan.
  • Fisher Scientific. (2011, June 14). SAFETY DATA SHEET - Cyclopropylacetic acid. Fisher Scientific.
  • ITW Reagents. (2025, July 3).
  • Carl ROTH.
  • AK Scientific, Inc. Safety Data Sheet - 2-(2-Chloro-4-cyclopropylphenyl)acetic acid. AK Scientific, Inc..
  • International Journal of Chemical and Physical Sciences. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4.
  • Synergy Recycling. Cyclopropane Disposal. Synergy Recycling.
  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review.
  • Organic Syntheses. (1981). CYCLOPROPANECARBOXALDEHYDE. Organic Syntheses, 60, 25.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Reddit. (2020, June 29). How do chemists dispose of the chemicals they make? Reddit.
  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Request PDF. Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. Request PDF.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.